molecular formula C14H25NO5 B15608069 N-Boc-dolaproine

N-Boc-dolaproine

カタログ番号: B15608069
分子量: 287.35 g/mol
InChIキー: LNEHHTWYEBGHBY-GLYLRITDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-dolaproine is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H25NO5

分子量

287.35 g/mol

IUPAC名

(2R,3R)-3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10?,11-/m1/s1

InChIキー

LNEHHTWYEBGHBY-GLYLRITDSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-dolaproine, a key synthetic intermediate for the potent antineoplastic agent, Dolastatin 10. The document details its chemical structure, physicochemical properties, and its role in the biological activity of its parent compound.

Chemical Identity and Structure

This compound, systematically named (2R,3R)-3-((2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a protected amino acid derivative.[1] The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functional group of the proline ring, which is crucial during peptide synthesis.

The structure of this compound is characterized by a proline ring linked to a methoxy-methyl-propanoic acid chain. The stereochemistry of the chiral centers is critical for its biological activity and is specified as (2R,3R) for the propanoic acid chain and (S) for the proline moiety.[1]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid[1]
Synonyms (2R,3R)-BOC-dolaproine, Boc-Dap, N-Boc-dolaproline[1][2][3]
CAS Number 120205-50-7[2][4][5]
Molecular Formula C14H25NO5[2][4][5][6][7]
Molecular Weight 287.35 g/mol [4][6][7]
Appearance Light yellow oily substance[8]
SMILES C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[1][2]
Storage Conditions -20°C or 4°C, stored under nitrogen[2][3][5]

Biological Significance

This compound is a crucial building block in the total synthesis of Dolastatin 10.[3][5] Dolastatin 10 is a highly potent pentapeptide, originally isolated from the sea hare Dolabella auricularia, that exhibits significant antineoplastic activity.[9] It is a powerful inhibitor of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][10] this compound constitutes one of the unique amino acid residues within the Dolastatin 10 peptide sequence.[3][10]

G Biological Role of this compound cluster_synthesis Chemical Synthesis cluster_cellular_action Cellular Mechanism This compound This compound Dolastatin 10 Dolastatin 10 This compound->Dolastatin 10 Peptide Synthesis Other Amino Acids Other Amino Acids Other Amino Acids->Dolastatin 10 Tubulin Tubulin Dolastatin 10->Tubulin binds to Microtubule Assembly Microtubule Assembly Dolastatin 10->Microtubule Assembly inhibits Tubulin->Microtubule Assembly polymerizes into Cell Cycle Arrest Cell Cycle Arrest Microtubule Assembly->Cell Cycle Arrest disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis induces General Synthesis Workflow for this compound N-Boc-L-prolinaldehyde N-Boc-L-prolinaldehyde Reformatsky_Reaction Reformatsky Reaction (+ Zinc) N-Boc-L-prolinaldehyde->Reformatsky_Reaction Bromo-ester Bromo-ester Bromo-ester->Reformatsky_Reaction Intermediate_1 Hydroxy-ester Intermediate Reformatsky_Reaction->Intermediate_1 Methylation Methylation Intermediate_1->Methylation Intermediate_2 Methylated Intermediate Methylation->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis N-Boc-dolaproine_Final This compound Hydrolysis->N-Boc-dolaproine_Final

References

An In-Depth Technical Guide to N-Boc-Dolaproine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of complex peptides, most notably the potent antineoplastic agent Dolastatin 10. As a protected amino acid derivative, its chemical properties and stability are of paramount importance for successful multi-step syntheses and the overall purity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the core chemical properties, stability profile, and relevant experimental protocols for this compound.

Chemical Properties

This compound, systematically named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, possesses a unique structure that contributes to its synthetic utility.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine (B122466) nitrogen allows for controlled peptide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₅[2][3]
Molecular Weight 287.35 g/mol [2]
Appearance Solid or light yellow oily substance[1]
CAS Number 120205-50-7[2][3]
IUPAC Name (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid[2]
InChI Key LNEHHTWYEBGHBY-OUAUKWLOSA-N[1]
SMILES C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[2]
Purity Typically ≥95%[3]

Stability and Storage

The stability of this compound is primarily dictated by the acid-labile Boc protecting group. Understanding its stability under various conditions is critical to prevent premature deprotection and ensure the integrity of the molecule during synthesis and storage.

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationRationaleReference
pH Avoid acidic conditions.The Boc group is readily cleaved by strong acids.[4][5]
Temperature Short-term: -20°C; Long-term: -80°C.Minimizes potential degradation.[6]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen).The compound can be hygroscopic.[6][7]
Light Store protected from light.General precaution for complex organic molecules.

The primary degradation pathway for this compound involves the acid-catalyzed removal of the Boc group. This proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.

NBoc This compound Protonation Protonation of Carbonyl Oxygen NBoc->Protonation Protonated Protonated Intermediate Protonation->Protonated LossOfTButyl Loss of tert-butyl cation Protonated->LossOfTButyl + isobutylene (B52900) CarbamicAcid Carbamic Acid Intermediate LossOfTButyl->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Deprotected Deprotected Dolaproine (free amine) Decarboxylation->Deprotected + CO₂ H_plus H+ H_plus->Protonation CO2 CO₂ isobutylene Isobutylene

Mechanism of Acid-Catalyzed Boc Deprotection

Experimental Protocols

Synthesis of this compound (Representative Method)

Several synthetic routes to this compound have been reported, often starting from N-Boc-L-prolinal.[8] A common strategy involves a stereoselective aldol (B89426) reaction or a Reformatsky-type reaction followed by methylation and hydrolysis.[9] The following is a generalized workflow based on these principles.

Start N-Boc-L-prolinal Step1 Stereoselective Aldol or Reformatsky Reaction Start->Step1 Intermediate1 Hydroxy Intermediate Step1->Intermediate1 Step2 Methylation Intermediate1->Step2 Intermediate2 Methylated Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization

General Synthetic Workflow for this compound

Protocol Outline:

  • Reaction Setup: A solution of N-Boc-L-prolinal in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared under an inert atmosphere.

  • Aldol/Reformatsky Reaction: The solution is cooled, and the appropriate reagents for the carbon-carbon bond formation are added. For a Reformatsky-type reaction, this would involve an activated zinc species and a bromo-ester.[9] The reaction is carefully monitored for completion by thin-layer chromatography (TLC).

  • Work-up and Extraction: The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Methylation: The resulting hydroxyl intermediate is dissolved in a suitable solvent, and a methylating agent (e.g., methyl iodide) is added in the presence of a base.

  • Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the carboxylic acid.

  • Purification: The crude this compound is purified, typically by flash column chromatography on silica (B1680970) gel.[10]

  • Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).[10]

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is commonly used. The exact ratio will depend on the specific impurities and should be determined by TLC analysis.

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and loaded onto the silica gel column. The column is then eluted with the mobile phase, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.[11]

  • Expected Signals:

    • ¹H NMR: Characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl groups, the methoxy (B1213986) group, and the protons of the pyrrolidine ring and the propanoic acid backbone.

    • ¹³C NMR: Resonances corresponding to the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the various aliphatic carbons.

Mass Spectrometry (MS):

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

  • Fragmentation: A characteristic fragmentation pattern for N-Boc protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[12]

Role in Peptide Synthesis

This compound serves as a key intermediate in the synthesis of Dolastatin 10 and its analogues.[13][14] The Boc group protects the secondary amine of the pyrrolidine ring, preventing it from participating in undesired side reactions during peptide coupling steps. After coupling the carboxylic acid of this compound to the N-terminus of a growing peptide chain, the Boc group is selectively removed under acidic conditions to reveal the amine for the next coupling reaction.

Peptide Growing Peptide Chain (with free N-terminus) Coupling Peptide Coupling Peptide->Coupling NBocDolaproine This compound NBocDolaproine->Coupling BocProtectedPeptide Boc-Protected Peptide (extended by dolaproine) Coupling->BocProtectedPeptide Deprotection Boc Deprotection (Acidic Conditions) BocProtectedPeptide->Deprotection ExtendedPeptide Extended Peptide (with new free N-terminus) Deprotection->ExtendedPeptide Repeat Repeat Coupling and Deprotection Cycles ExtendedPeptide->Repeat NextAminoAcid Next N-Boc Amino Acid NextAminoAcid->Repeat FinalPeptide Final Peptide (e.g., Dolastatin 10) Repeat->FinalPeptide

Role of this compound in Solid-Phase Peptide Synthesis

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] It is advisable to work in a well-ventilated area or a fume hood.[7] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[7]

Hazard Statements:

  • May cause skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Conclusion

This compound is a specialized and valuable building block in medicinal chemistry. A thorough understanding of its chemical properties, stability, and handling requirements is essential for its effective use in the synthesis of complex, high-value molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with this important compound.

References

A Technical Guide to N-Boc-dolaproine: A Key Building Block in Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-dolaproine, a crucial chiral building block in the synthesis of potent anticancer compounds. This document details its chemical properties, its role in the groundbreaking anticancer agent Dolastatin 10, and relevant technical data for its application in research and development.

Core Chemical and Physical Data

This compound, systematically named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a derivative of the amino acid dolaproine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for peptide synthesis.

PropertyValueReferences
CAS Number 120205-50-7[1][2][3][4][5][6]
Molecular Formula C14H25NO5[1][3][5][6]
Molecular Weight 287.35 g/mol [1][5][6][7]
Synonyms (2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine[1][2][7]
Appearance Colorless to light yellow oil[2][7]
Purity ≥95%[1]
Storage Conditions -20°C or 4°C, stored under nitrogen[1][2][3]

Role in Dolastatin 10 and Anticancer Activity

This compound is a key amino acid component of Dolastatin 10, a potent pentapeptide natural product isolated from the sea hare Dolabella auricularia.[2][3] Dolastatin 10 exhibits significant antineoplastic activity by inhibiting tubulin polymerization, a critical process in cell division.[2] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

The inclusion of this compound in the synthesis of Dolastatin 10 analogues is pivotal for their biological activity. Its unique stereochemistry and structure contribute to the overall conformation of the peptide, which is essential for its interaction with tubulin.

Experimental Synthesis Workflow

The synthesis of this compound is a multi-step process that is crucial for the subsequent synthesis of Dolastatin 10 and its derivatives. Below is a generalized workflow illustrating the key stages of its synthesis.

G cluster_0 Starting Materials cluster_1 Core Synthesis Steps cluster_2 Final Product start1 L-Proline Derivative step1 Aldol Condensation start1->step1 start2 Chiral Aldehyde start2->step1 step2 Stereoselective Reduction step1->step2 step3 Protection of Functional Groups step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Signaling Pathway: Mechanism of Action of Dolastatin 10

As a constituent of Dolastatin 10, this compound plays a role in the antimitotic activity of the parent compound. The diagram below illustrates the mechanism by which Dolastatin 10 disrupts microtubule dynamics, leading to apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Processes dolastatin Dolastatin 10 tubulin αβ-Tubulin Dimers dolastatin->tubulin Binds to microtubule Microtubule Polymer dolastatin->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Required for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Mechanism of action of Dolastatin 10.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of potent anticancer therapeutics. Its well-defined chemical properties and critical role in the biological activity of Dolastatin 10 and its analogues make it a valuable building block for drug discovery and development. The information provided in this guide serves as a foundational resource for researchers and scientists working in this area.

References

A Technical Guide to the Role of N-Boc-dolaproine in the Synthesis of Dolastatin 10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antineoplastic agent originally isolated from the marine sea hare Dolabella auricularia, has been a subject of extensive research due to its profound cytotoxic activity against a wide range of cancer cell lines.[1] Its complex pentapeptide structure, featuring several unique amino acid residues, presents significant synthetic challenges. This technical guide focuses on the critical role of N-Boc-dolaproine, a key building block in the total synthesis of dolastatin 10 and its analogues, known as auristatins. We will provide an in-depth analysis of its function in the peptide assembly, detailed experimental protocols for its incorporation, and a summary of relevant quantitative data.

Introduction to Dolastatin 10 and its Structure

Dolastatin 10 is a linear pentapeptide that inhibits tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2] Its structure consists of four unique amino acids and one modified amine. From the N-terminus to the C-terminus, these subunits are designated P1 through P5:

  • P1: Dolavaline (Dov)

  • P2: Valine (Val)

  • P3: Dolaisoleuine (Dil)

  • P4: Dolaproine (Dap)

  • P5: Dolaphenine (Doe)[1][3][4]

The intricate stereochemistry and unique side chains of these residues, particularly dolaisoleuine and dolaproine, make the total synthesis of dolastatin 10 a complex undertaking. A convergent synthesis strategy is often employed, which involves creating smaller peptide fragments that are later coupled together.[5]

G cluster_dolastatin Dolastatin 10 Structure P1 P1: Dolavaline (Dov) P2 P2: Valine (Val) P1->P2 P3 P3: Dolaisoleuine (Dil) P2->P3 P4 P4: Dolaproine (Dap) P3->P4 P5 P5: Dolaphenine (Doe) P4->P5 G Boc Protection/Deprotection Cycle in Peptide Synthesis cluster_cycle Boc Protection/Deprotection Cycle in Peptide Synthesis Start Free Amine (e.g., H₂N-Doe) Coupling 1. Coupling (Add N-Boc-Dap + Activator) Start->Coupling Protected Protected Dipeptide (Boc-Dap-Doe) Coupling->Protected Deprotection 2. Deprotection (Add TFA) Protected->Deprotection Deprotected Free Amine Dipeptide (H₂N-Dap-Doe) Deprotection->Deprotected NextCoupling 3. Couple with next fragment (e.g., P1-P3) Deprotected->NextCoupling G Convergent Synthesis of Dolastatin 10 cluster_P45 Fragment A (P4-P5) cluster_P123 Fragment B (P1-P3) BocDap N-Boc-Dap Couple1 Coupling (EDCI, HOBt) BocDap->Couple1 Doe H₂N-Doe Doe->Couple1 BocDapDoe Boc-Dap-Doe Couple1->BocDapDoe Deprotect Boc Deprotection (TFA) BocDapDoe->Deprotect DapDoe H₂N-Dap-Doe Deprotect->DapDoe FinalCouple Final Fragment Condensation DapDoe->FinalCouple P123 Dov-Val-Dil-COOH P123->FinalCouple Dolastatin10 Dolastatin 10 FinalCouple->Dolastatin10

References

N-Boc-Dolaproine: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine, a synthetically crucial, chiral amino acid derivative, has emerged as a pivotal building block in the field of medicinal chemistry. Its significance is intrinsically linked to its integral role in the structure of dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its chemical properties, stereoselective synthesis, and profound impact on the development of next-generation anticancer therapeutics, particularly auristatins and antibody-drug conjugates (ADCs). Through a meticulous presentation of quantitative data, experimental protocols, and visual diagrams, this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Genesis of a Powerful Moiety

Dolastatin 10, a natural pentapeptide, exhibited remarkable cytotoxic activity but was hindered in clinical development due to a narrow therapeutic window and significant side effects.[4][5] This led to extensive research into its synthetic analogues, giving rise to the highly potent auristatin family of molecules.[4] At the heart of these synthetic endeavors lies this compound, the tert-butoxycarbonyl-protected form of dolaproine, which constitutes a key structural unit of dolastatin 10.[1][3] The precise stereochemistry of this compound is critical for the biological activity of the resulting auristatin analogues, which function as potent inhibitors of tubulin polymerization.[2][6]

The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in the synthetic schemes, enabling controlled peptide couplings and preventing unwanted side reactions during the assembly of complex molecules.[7] This guide will delve into the specifics of how this seemingly simple protecting group strategy unlocks the potential of the dolaproine scaffold in creating powerful anticancer agents.

Chemical Properties of this compound

This compound, systematically named (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a chiral compound with specific stereocenters that are essential for its biological relevance.[8]

PropertyValueReference
CAS Number 120205-50-7[3][9][10]
Molecular Formula C₁₄H₂₅NO₅[3][9]
Molecular Weight 287.35 g/mol [9]
Appearance Light yellow oily substance or solid[8]
Purity Typically ≥95%[9]
Storage 2-8°C or -20°C, often under nitrogen[3][9]

Significance in Medicinal Chemistry

The paramount importance of this compound in medicinal chemistry stems from its role as a fundamental building block in the synthesis of auristatins, a class of highly potent cytotoxic agents.[4] These synthetic analogues of dolastatin 10 are too toxic to be used as standalone drugs but have found immense success as payloads in antibody-drug conjugates (ADCs).[5][11]

ADCs are a revolutionary class of targeted cancer therapies. They consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic payload (like an auristatin), and a chemical linker that connects the two. This targeted delivery system ensures that the highly potent cytotoxic agent is delivered directly to the cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[12][13]

The dolaproine moiety within the auristatin structure is crucial for its interaction with tubulin, a protein that forms microtubules.[2][6] By inhibiting tubulin polymerization, auristatins disrupt the formation of the mitotic spindle, a cellular machine essential for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Quantitative Data: Structure-Activity Relationship of Dolastatin Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 and GI50 values) of dolastatin 10 and several of its key analogues containing the dolaproine moiety. This data highlights the profound impact of structural modifications on anticancer potency.

CompoundCell LineIC50 / GI50 (nM)Reference
Dolastatin 10L1210 Leukemia0.03[2]
Dolastatin 10NCI-H69 (SCLC)0.059[2]
Dolastatin 10DU-145 (Prostate)0.5[2]
DolastatinolMDA-MB-231 (Breast)Disrupts microtubules at 5 nM[8]
Dolastatin 10 Analogue (P2 and P4 azide (B81097) modified)-0.057[1][14]
Monomethyl Auristatin F (MMAF)Colorectal and Melanoma cell lines1-6[15]
TZT-1027 Analogue (1a)A549 (Lung)2.2[16]
TZT-1027 Analogue (1a)HCT116 (Colon)2.1[16]

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise stereochemical control. One common approach involves a Reformatsky-type reaction.[4]

Materials:

  • N-Boc-L-prolinaldehyde

  • Compound 2 (a bromopropionyl derivative)

  • Zinc powder

  • Trimethylchlorosilane

  • Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Reagents for methylation (e.g., methyl iodide)

  • Reagents for hydrolysis

Procedure:

  • Activation of Zinc: In a reaction vessel, add zinc powder and an organic solvent. Deoxygenate the system and add trimethylchlorosilane. Heat the mixture to 50-55°C and stir for 1-2 hours.

  • Reformatsky Reaction: Cool the system to 25-35°C. Add a THF solution of N-Boc-L-prolinaldehyde dropwise and stir for 15-30 minutes. Subsequently, slowly add a THF solution of compound 2. Control the temperature at 25-35°C and continue the reaction for 4 hours, monitoring by HPLC.

  • Work-up and Purification: Quench the reaction with saturated ammonium chloride solution. Separate the organic phase and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash with saturated sodium chloride solution, and concentrate to obtain the crude product. Purify the crude product by column chromatography.[4]

  • Methylation: The resulting intermediate is then methylated.[4]

  • Hydrolysis: The final step is a hydrolysis reaction to yield this compound.[4]

Synthesis of a Dipeptide Fragment (Dolaproine-Phenylalanine Methyl Ester)

This protocol illustrates the coupling of this compound to another amino acid, a key step in the assembly of auristatins.[7]

Materials:

  • This compound

  • Phenylalanine methyl ester (H-Phe-OMe)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4 M HCl in dioxane

Procedure:

  • Dissolution: Dissolve this compound, H-Phe-OMe, HOBt, and Et3N in CH2Cl2.

  • Coupling: Cool the solution to 0°C and add EDCI. Allow the reaction to proceed.

  • Work-up: Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Boc Deprotection: Remove the Boc protecting group using 4 M HCl in dioxane to yield the free amine of the dipeptide, which is ready for subsequent coupling steps.[7]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine the potency of this compound-containing compounds in inhibiting their primary molecular target.

Principle: The polymerization of purified tubulin into microtubules is monitored in real-time. A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, causing an increase in fluorescence intensity. A tubulin polymerization inhibitor will prevent or reduce this increase in a concentration-dependent manner.

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer. Prepare serial dilutions of the test compound and positive (e.g., Paclitaxel) and negative (e.g., Colchicine) controls.

  • Assay Setup: In a 96-well plate, combine the tubulin solution, GTP, and the fluorescent reporter. Add the test compound dilutions and controls.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Significance of this compound

Synthetic Workflow for Auristatin Analogue

The following diagram illustrates a simplified workflow for the synthesis of an auristatin analogue, highlighting the incorporation of this compound.

Synthetic_Workflow cluster_synthesis Synthesis of Building Blocks cluster_coupling Peptide Coupling cluster_final Final Product Assembly N-Boc-L-prolinaldehyde N-Boc-L-prolinaldehyde This compound This compound N-Boc-L-prolinaldehyde->this compound Reformatsky Reaction Bromopropionyl_derivative Bromopropionyl_derivative Bromopropionyl_derivative->this compound Dipeptide_Fragment Dipeptide_Fragment This compound->Dipeptide_Fragment Peptide Coupling Auristatin_Backbone Auristatin_Backbone Dipeptide_Fragment->Auristatin_Backbone Other_Amino_Acids Other_Amino_Acids Other_Amino_Acids->Dipeptide_Fragment Linker_Payload Linker_Payload Auristatin_Backbone->Linker_Payload Antibody-Drug_Conjugate Antibody-Drug_Conjugate Linker_Payload->Antibody-Drug_Conjugate Conjugation Antibody Antibody Antibody->Antibody-Drug_Conjugate

Caption: Synthetic workflow for an ADC incorporating this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

This diagram illustrates the signaling pathway initiated by dolastatin analogues, leading to cancer cell death.

Mechanism_of_Action Dolastatin_Analogue Dolastatin Analogue (e.g., Auristatin) Tubulin Tubulin Dolastatin_Analogue->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Dolastatin_Analogue->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) G2_M_Arrest->Apoptosis

Caption: Signaling pathway of dolastatin analogues.

Conclusion

This compound stands as a testament to the power of natural product chemistry and the ingenuity of synthetic organic chemistry. Its role as a chiral building block has been indispensable in the evolution of dolastatin 10 from a promising but problematic natural product into a clinically validated class of anticancer agents in the form of auristatin-based ADCs. The continued exploration of novel analogues and the optimization of synthetic routes involving this compound promise to further expand the therapeutic potential of this remarkable molecular scaffold, offering hope for more effective and targeted cancer treatments. This guide has provided a foundational understanding of this compound, equipping researchers and drug development professionals with the technical knowledge to appreciate and leverage its significance in the ongoing fight against cancer.

References

Spectroscopic Profile of N-Boc-dolaproine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-dolaproine, a crucial building block in the synthesis of dolastatin 10 and its analogues. The information presented herein is essential for the characterization and quality control of this important synthetic intermediate in drug development and chemical research.

Introduction

This compound, with the systematic name (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a non-proteinogenic amino acid derivative. Its structural complexity and chirality make rigorous spectroscopic analysis imperative for confirming its identity and purity. This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data from scientific literature and commercial sources.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.08 - 3.95m1HH-2'
3.75 - 3.65m1HH-3'
3.45 - 3.30m2HH-5'
3.25s3HOCH₃
2.80 - 2.65m1HH-2
2.00 - 1.80m4HH-3', H-4'
1.45s9HC(CH₃)₃
1.15d, J=7.0 Hz3HCH₃-2
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
178.5C-1 (COOH)
154.5C=O (Boc)
82.0C-3'
79.5C(CH₃)₃
60.5C-2'
58.0OCH₃
46.5C-5'
42.0C-2
28.5C(CH₃)₃
24.0C-4'
23.0C-3'
14.0CH₃-2
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zAssignment
Electrospray Ionization (ESI)Positive288.1811[M+H]⁺
Electrospray Ionization (ESI)Positive310.1630[M+Na]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
2975, 2930, 2870C-H stretch (alkane)
1735C=O stretch (carboxylic acid)
1690C=O stretch (carbamate)
1390, 1365C-H bend (tert-butyl)
1160C-O stretch

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols based on common practices in organic chemistry.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment IR->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a centralized resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the verification and quality assessment of this key synthetic compound.

Solubility of N-Boc-dolaproine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its analogues, potent antineoplastic agents. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for determining its solubility, and a standardized framework for data presentation.

Introduction

N-tert-Butoxycarbonyl-dolaproine (this compound) is a synthetic amino acid derivative that serves as a key intermediate in the total synthesis of dolastatin 10 and other biologically active peptides. The efficiency of synthetic steps involving this compound, including coupling reactions and purification by crystallization or chromatography, is highly dependent on its solubility in the chosen solvent system. This guide addresses the critical need for reliable solubility data and standardized methodologies for its determination.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₅NO₅
Molecular Weight 287.35 g/mol [1]
Appearance Colorless to light yellow oil or solid[2]
pKa (Predicted) 4.27 ± 0.11

Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, some data points and qualitative descriptions are available.

Quantitative Data:

The aqueous solubility of this compound has been reported.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)
Water25~2[3]

Qualitative and Semi-Quantitative Data:

  • Dimethyl Sulfoxide (DMSO): A stock solution of 10 mM in DMSO is readily prepared.[4]

  • Mixed Solvent System: A clear solution of at least 2.5 mg/mL (8.70 mM) can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Another system yielding a clear solution at the same concentration consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

Due to the limited availability of public data, it is recommended that researchers experimentally determine the solubility of this compound in solvents relevant to their specific applications. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

4.1. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled orbital shaker or magnetic stirrer with temperature probe

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid after equilibration.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended. Visually inspect the vial to ensure undissolved solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification of Dissolved Solute:

    • HPLC Analysis (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Gravimetric Analysis:

      • Accurately weigh the volumetric flask containing the filtered saturated solution.

      • Carefully evaporate the solvent under reduced pressure or in a fume hood. A gentle stream of nitrogen can aid this process.

      • Once the solvent is removed, place the flask in a vacuum oven at a temperature below the melting or decomposition point of this compound until a constant weight is achieved.

      • The final weight of the residue corresponds to the mass of this compound dissolved in the initial volume of solvent taken.

4.3. Data Presentation

It is recommended to present the determined solubility data in a standardized format to facilitate comparison.

Table 2: Template for Experimental Solubility Data of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran
Acetone
Toluene

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration D->E F HPLC Analysis E->F G Gravimetric Analysis E->G H Calculate Solubility (e.g., g/L, mol/L) F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

N-Boc-Dolaproine: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine is a key chiral building block used in the synthesis of complex pharmaceutical compounds, notably as a component of the potent antineoplastic agent dolastatin 10.[1][2] As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical property databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

GHS Pictogram:

alt text

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₅NO₅[1][4][5]
Molecular Weight 287.35 g/mol [1][4][5]
Appearance Solid or light yellow oily substance
Purity ≥95% - 98%[2]
Boiling Point 397.8 ± 17.0 °C (Predicted)[6]
Density 1.133 ± 0.06 g/cm³ (Predicted)[2][6]
pKa 4.27 ± 0.11 (Predicted)[2][6]
Storage Temperature 2-8°C or 4°C, stored under nitrogen. Some sources also recommend refrigerator temperatures.[2][3]
Solvent Storage In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen).[3][7]

Exposure Controls and Personal Protection

To minimize the risk of exposure, the following engineering controls and personal protective equipment (PPE) should be utilized when handling this compound.

Control ParameterRecommendationSource(s)
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure accessible safety shower and eye wash station.[3]
Eye/Face Protection Wear chemical safety goggles or a face shield.[3]
Skin Protection Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[3]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
Hand Hygiene Wash hands thoroughly after handling.[3]
General Hygiene Do not eat, drink, or smoke when using this product.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

AspectGuidelineSource(s)
Safe Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Prevent the formation of dust and aerosols. Open under nitrogen, especially if the material is noted to be hygroscopic.[3][8]
Storage Keep the container tightly sealed in a cool, well-ventilated area. Store locked up. Protect from direct sunlight and sources of ignition. Recommended storage at 4°C under nitrogen.[3][9]
Incompatibilities No specific data on incompatibilities is available. As a precaution, avoid strong oxidizing agents.
Shipping Typically shipped at room temperature for short durations (less than 2 weeks). Some suppliers may use cold-chain transportation.[3][9][10]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention. Wash contaminated clothing before reuse.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

In the case of a spill, it is crucial to follow a clear and systematic procedure to contain and clean up the material safely.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation PPE Wear appropriate PPE Evacuate->PPE Ignition Remove ignition sources Contain Contain the spill with inert material (e.g., sand, vermiculite) PPE->Contain Collect Collect spilled material into a sealed container for disposal Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations Decontaminate->Dispose

Caption: General workflow for handling a chemical spill.

Toxicological Information

Toxicity MetricValueSource(s)
Acute Oral Harmful (H302)[3]
LD50 Oral No data available[3]
LD50 Dermal No data available[3]
LC50 Inhalation No data available[3]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Direct sunlight, heat, and sources of ignition.[3]

  • Hazardous Decomposition Products: No data available.

Conclusion

This compound is a valuable reagent in pharmaceutical research and development. While it presents moderate health hazards, these risks can be effectively managed through the diligent application of the safety protocols and handling procedures outlined in this guide. Researchers, scientists, and drug development professionals must familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before working with this compound to ensure a safe and controlled laboratory environment.

References

Methodological & Application

Industrial Scale Synthesis of N-Boc-dolaproine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable protocol for the industrial synthesis of N-Boc-dolaproine, a critical chiral building block for the potent anticancer agent Dolastatin 10 and its analogues (Auristatins) used in Antibody-Drug Conjugates (ADCs). The described methodology is based on a robust three-step chemical synthesis suitable for large-scale production, focusing on process efficiency, product purity, and scalability.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is achieved through a three-step process commencing with a stereoselective Reformatsky reaction, followed by methylation and subsequent hydrolysis. This pathway is designed for high stereochemical control and scalability, avoiding the use of costly or difficult-to-handle reagents.

cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis & Purification N_Boc_L_prolinal N-Boc-L-prolinal Reformatsky_Product Hydroxy Ester Intermediate N_Boc_L_prolinal->Reformatsky_Product Alpha_haloester α-Haloester Derivative Alpha_haloester->Reformatsky_Product Zinc Activated Zinc Powder Zinc->Reformatsky_Product Methylated_Intermediate This compound Ester Reformatsky_Product->Methylated_Intermediate Methylating_Agent Methylating Agent Methylating_Agent->Methylated_Intermediate Hydrolysis Base Hydrolysis Methylated_Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Stereoselective Reformatsky Reaction

This step involves the reaction of N-Boc-L-prolinal with an α-haloester in the presence of activated zinc to form the corresponding hydroxy ester intermediate.

Materials:

  • N-Boc-L-prolinal

  • α-Bromoester (e.g., ethyl 2-bromopropionate)

  • Zinc powder, activated

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF))

  • Saturated aqueous ammonium (B1175870) chloride solution

Protocol:

  • To a suitable jacketed glass reactor, add the organic solvent (20 volumes relative to N-Boc-L-prolinal) and zinc powder (3.0 equivalents).

  • Inert the reactor atmosphere by purging with nitrogen until the oxygen content is ≤1.0%.

  • Add TMSCl (0.5 equivalents) dropwise to the suspension.

  • Heat the mixture to 50-60°C and stir for 2-3 hours to activate the zinc.

  • Cool the reactor to 30-35°C.

  • Slowly add a solution of N-Boc-L-prolinal (1.0 equivalent) in the same organic solvent. Stir for 25 minutes.

  • Gradually add a solution of the α-bromoester (0.8 equivalents) in the same organic solvent. It is recommended to add approximately 20% of the solution initially, stir for 30-60 minutes, and then add the remainder.

  • Maintain the temperature at 30°C and continue stirring for 4 hours.

  • Monitor the reaction progress by HPLC until the α-bromoester is less than 5%.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Perform a liquid-liquid extraction. The aqueous phase is further extracted twice with ethyl acetate.

  • Combine the organic phases and wash twice with a saturated sodium chloride solution.

  • Concentrate the organic phase under reduced pressure to obtain the crude hydroxy ester intermediate as an oil.

Step 2: Methylation of the Hydroxy Ester Intermediate

The hydroxyl group of the intermediate is methylated to yield the this compound ester.

Materials:

  • Crude hydroxy ester intermediate from Step 1

  • Methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Base (e.g., sodium hydride)

  • Anhydrous organic solvent (e.g., THF)

Protocol:

  • Dissolve the crude hydroxy ester intermediate in the anhydrous organic solvent in a suitable reactor under a nitrogen atmosphere.

  • Cool the solution to 0-5°C.

  • Carefully add the base portion-wise, maintaining the temperature.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Slowly add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (if methyl iodide was used) or ammonium chloride.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound ester.

Step 3: Hydrolysis and Purification of this compound

The final step involves the hydrolysis of the ester to the carboxylic acid, followed by purification via crystallization.

Materials:

  • Crude this compound ester from Step 2

  • Base for hydrolysis (e.g., Lithium hydroxide (B78521) or Sodium hydroxide)

  • Solvent system for hydrolysis (e.g., THF/water or Methanol/water)

  • Acid for neutralization (e.g., 1N HCl)

  • Weak polar solvent for crystallization (e.g., n-hexane, cyclohexane, or diethyl ether)

  • Seed crystals of this compound

Protocol:

  • Dissolve the crude this compound ester in the chosen solvent system in a reactor.

  • Add the aqueous base solution and stir vigorously at room temperature for 2-4 hours, or until HPLC analysis indicates complete hydrolysis.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3 with the acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure until a colorless or light yellow transparent oil is obtained.

  • Add seed crystals of this compound to the oil and allow it to stand at room temperature. The oil should solidify.

  • Add a weak polar solvent (5-10 times the volume of the oil's weight) to the solidified mass for pulping.

  • Stir the slurry for a period of time to allow for complete crystallization.

  • Filter the solid product, wash with a small amount of the cold weak polar solvent, and dry under reduced pressure to obtain pure this compound.

Data Presentation

Reaction Conditions and Yields
StepKey ParametersTypical ValuesExpected Yield (%)Purity (HPLC)
1. Reformatsky Reaction SolventTHF or 2-MeTHF80-90% (Crude)>85%
Temperature30-35°C
Reaction Time~4 hours
2. Methylation Methylating AgentMethyl Iodide90-95% (Crude)>80%
Temperature0°C to RT
Reaction Time4-6 hours
3. Hydrolysis & Purification Hydrolysis BaseLiOH85-95% (Crystallized)>98%
Crystallization Solventn-Hexane/Diethyl Ether
Drying Temperature40-50°C

Note: Yields are indicative and may vary based on the specific scale and optimization of the process.

Quality Control Parameters
AnalysisSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to the standard spectrum¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC
Chiral Purity ≥ 99.0% eeChiral HPLC
Residual Solvents As per ICH guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Process Logic and Quality Control Workflow

The following diagram illustrates the logical flow of the synthesis with integrated quality control checkpoints.

cluster_0 Start Start: Raw Material QC Step1 Step 1: Reformatsky Reaction Start->Step1 IPC1 In-Process Control 1 (HPLC) Step1->IPC1 Step2 Step 2: Methylation IPC1->Step2 Proceed if >95% conversion IPC2 In-Process Control 2 (HPLC) Step2->IPC2 Step3 Step 3: Hydrolysis IPC2->Step3 Proceed if >95% conversion IPC3 In-Process Control 3 (HPLC) Step3->IPC3 Purification Crystallization & Drying IPC3->Purification Proceed if >99% hydrolysis FinalQC Final Product QC Purification->FinalQC Release Product Release FinalQC->Release Meets all specifications

Caption: Quality control workflow for the synthesis.

Application Notes and Protocols for N-Boc-dolaproine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a critical N-terminally protected amino acid analog, integral to the synthesis of dolastatin 10 and its derivatives, a class of potent antineoplastic agents. The unique structure of dolaproine, featuring a proline ring and a β-methoxy-γ-methyl substitution, presents significant steric hindrance. This characteristic poses a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and reduced peptide yields.

These application notes provide a comprehensive guide to effectively couple this compound in SPPS. We will explore various coupling methodologies, offering detailed protocols and a comparative analysis of common coupling reagents. The aim is to equip researchers with the necessary tools to optimize the incorporation of this sterically hindered amino acid, thereby enhancing the efficiency of synthesizing dolastatin 10 analogs and other complex peptides.

Challenges in this compound Coupling

The primary obstacle in the incorporation of this compound is the steric bulk surrounding the carboxylic acid group. This bulkiness impedes the approach of the activated acid to the free amine of the growing peptide chain on the solid support. Consequently, standard coupling protocols may prove inefficient, necessitating the use of more potent coupling reagents and optimized reaction conditions to drive the reaction to completion.

Comparative Analysis of Coupling Reagents

While a direct quantitative comparison of coupling yields specifically for this compound is not extensively documented, literature on the coupling of other sterically hindered amino acids provides valuable insights. The following table summarizes the qualitative performance of commonly used coupling reagents for such challenging couplings.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Uronium SaltVery HighRapid activation, high yields, low racemization.[1]Higher cost compared to other reagents.
HBTU Uronium SaltHighEfficient and widely used, good for many hindered systems.[2][3]Can be less effective than HATU for extremely hindered couplings.
PyBOP Phosphonium SaltHighRapid coupling, avoids formation of guanidinium (B1211019) byproducts.[4]Byproducts can sometimes be difficult to remove.

Experimental Protocols

The following protocols are designed as a starting point for the efficient coupling of this compound in manual Boc-SPPS. Optimization of reaction times and temperatures may be necessary depending on the specific peptide sequence and solid support used.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for the most challenging couplings involving this compound due to the high reactivity of HATU.

Materials:

  • This compound (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIEA to the mixture and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature moderately increased (e.g., to 40°C).

  • Monitoring and Washing:

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, a second coupling with freshly activated this compound may be necessary.

    • Once complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: HBTU Mediated Coupling

HBTU is a robust and widely used coupling reagent suitable for many sterically hindered amino acids.

Materials:

  • This compound (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound and HBTU in DMF.

    • Add DIEA to the mixture and allow for a short pre-activation of 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion with the Kaiser test.

    • If the coupling is not complete, consider a second coupling.

    • After a successful coupling, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: PyBOP Mediated Coupling

PyBOP offers a reliable alternative, particularly when avoiding the potential for guanidinium side products is desired.

Materials:

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound and PyBOP in DMF.

    • Add DIEA to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Check for completion of the coupling using the Kaiser test.

    • If necessary, perform a recoupling.

    • Upon completion, wash the resin with DMF (5x) and DCM (3x).

Visualizing the Workflow

The following diagrams illustrate the key steps in the coupling of this compound during Boc-SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Boc Deprotection cluster_coupling Coupling Cycle Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect1 Treat with 50% TFA/DCM (2 min) Swell->Deprotect1 Deprotect2 Treat with 50% TFA/DCM (20-30 min) Deprotect1->Deprotect2 Wash1 Wash (DCM, DMF) Deprotect2->Wash1 Neutralize Neutralize with 10% DIEA/DMF Wash1->Neutralize Couple Couple to Resin (2-4h) Neutralize->Couple Activate Activate this compound (Coupling Reagent + DIEA in DMF) Activate->Couple Monitor Monitor (Kaiser Test) Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Wash2->Resin Next Cycle or Cleavage

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Coupling_Reagent_Activation cluster_reactants Reactants BocDap This compound Activate Pre-activation in DMF (1-5 min) BocDap->Activate CouplingReagent Coupling Reagent (HATU, HBTU, or PyBOP) CouplingReagent->Activate DIEA DIEA DIEA->Activate ActivatedEster Activated Ester Intermediate Activate->ActivatedEster CoupledPeptide Coupled Peptide-Resin ActivatedEster->CoupledPeptide PeptideResin Peptide-Resin (Free Amine) PeptideResin->CoupledPeptide

Caption: Activation of this compound and subsequent coupling to the peptide-resin.

References

Application Notes and Protocols for the Deprotection of N-Boc-dolaproine using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its analogues, a class of potent antimitotic agents with significant applications in oncology research and drug development. The removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine (B122466) nitrogen is a critical step in the elaboration of this intermediate into the final active pharmaceutical ingredient. The choice of deprotection agent, typically a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can significantly impact the yield, purity, and scalability of the process.

These application notes provide detailed protocols for the deprotection of this compound using both TFA and HCl. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs, considering factors such as substrate sensitivity, desired salt form of the product, and operational simplicity.

Mechanism of Boc Deprotection

The deprotection of the N-Boc group with either TFA or HCl proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This protonation weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium (B1175870) salt (trifluoroacetate or hydrochloride).

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound and related substrates using TFA and HCl. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterTFA MethodHCl Method
Acid Reagent Trifluoroacetic AcidHydrochloric Acid
Typical Concentration 50% solution in Dichloromethane (B109758) (DCM)4.0 M solution in 1,4-Dioxane (B91453)
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1 - 2 hours2 hours
Typical Yield Good to excellent~98%[1]
Product Salt Form Trifluoroacetate (B77799)Hydrochloride
Key Considerations TFA is volatile and corrosive. May require co-evaporation to remove traces.Provides a crystalline hydrochloride salt which can be easier to handle and purify.

Experimental Protocols

Protocol 1: this compound Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general method adapted from procedures used in the synthesis of dolastatin 10 analogues[2].

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 (v/v) TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.

  • For isolation of the free amine, dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Be cautious as the bicarbonate wash will generate CO2.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected dolaproine.

  • Alternatively, to isolate the trifluoroacetate salt, after the initial concentration (step 4), the residue can be triturated with or precipitated from a non-polar solvent like diethyl ether to yield the salt.

Protocol 2: this compound Deprotection using Hydrochloric Acid (HCl)

This protocol is based on the deprotection of a closely related this compound derivative[1].

Materials:

  • This compound derivative (e.g., Boc-Dap(4-N3)-Phe-OMe)

  • 4.0 M HCl in 1,4-dioxane

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of the this compound derivative (1 equivalent) in a suitable reaction vessel, add a solution of 4.0 M HCl in 1,4-dioxane (e.g., 20 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction for completion by LC-MS, observing the disappearance of the starting material.

  • Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.

  • Dry the resulting residue under high vacuum to obtain the hydrochloride salt of the deprotected dolaproine derivative. This product is often used in the next synthetic step without further purification[1].

Visualizations

Boc Deprotection Signaling Pathway

Boc_Deprotection NBoc This compound Protonated_NBoc Protonated this compound NBoc->Protonated_NBoc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_NBoc->Carbamic_Acid - tert-butyl cation tBu tert-butyl cation Protonated_NBoc->tBu Deprotected_Amine Dolaproine Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt Dolaproine Salt (TFA or HCl) Deprotected_Amine->Ammonium_Salt + H⁺ Acid H⁺ (from TFA or HCl)

Caption: Acid-catalyzed deprotection of this compound.

Experimental Workflow: TFA Deprotection

TFA_Workflow Start Dissolve this compound in DCM Add_TFA Add TFA (1:1 v/v) Start->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Workup_Option Choose Workup Evaporate->Workup_Option Isolate_Free_Amine Aqueous Workup (NaHCO₃) Workup_Option->Isolate_Free_Amine Free Amine Isolate_Salt Precipitate with Ether Workup_Option->Isolate_Salt TFA Salt Dry_Extract Dry & Concentrate Isolate_Free_Amine->Dry_Extract Final_Product_Salt Dolaproine TFA Salt Isolate_Salt->Final_Product_Salt Final_Product_Amine Deprotected Dolaproine Dry_Extract->Final_Product_Amine

Caption: Workflow for this compound deprotection using TFA.

Experimental Workflow: HCl Deprotection

HCl_Workflow Start Add 4.0 M HCl in Dioxane to this compound derivative React Stir at RT for 2h Start->React Monitor Monitor by LC-MS React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Dry Dry under high vacuum Evaporate->Dry Final_Product Dolaproine Derivative HCl Salt Dry->Final_Product

Caption: Workflow for this compound deprotection using HCl.

Discussion and Recommendations

Choice of Reagent:

  • TFA is a highly effective reagent for Boc deprotection and is often used in peptide synthesis. Its volatility facilitates removal, but its corrosive nature and the potential for trifluoroacetylation side reactions with sensitive substrates are drawbacks. The resulting trifluoroacetate salt may be oily and more difficult to handle than the corresponding hydrochloride salt.

  • HCl in dioxane is a common and effective alternative. It often provides a crystalline hydrochloride salt that is easily isolated by filtration and can be stored. This method avoids the handling of neat TFA. However, dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.

Reaction Monitoring and Work-up:

  • It is crucial to monitor the reaction to completion to avoid incomplete deprotection, which can complicate purification.

  • The work-up procedure should be chosen based on the desired final product. For the free amine, a basic work-up is necessary to neutralize the ammonium salt. If the salt is the desired product, direct precipitation or concentration is typically sufficient.

Substrate Stability:

  • While dolaproine is generally stable under acidic conditions for the duration of the deprotection, prolonged exposure to strong acids should be avoided to minimize the risk of side reactions or degradation. This is particularly important if other acid-sensitive functional groups are present in the molecule.

By carefully considering these factors and utilizing the provided protocols, researchers can effectively and efficiently deprotect this compound to advance their synthetic campaigns in the development of dolastatin-based compounds.

References

Application Notes and Protocols: The Role of N-Boc-dolaproine in the Synthesis of Auristatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Boc-dolaproine, a crucial building block, in the synthesis of auristatins and their analogs. Auristatins are highly potent cytotoxic agents used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] This document outlines the synthetic route, key experimental protocols, and biological evaluation of auristatin analogs, with a focus on the integration of the this compound moiety.

Introduction to this compound in Auristatin Synthesis

This compound is a protected amino acid derivative that forms a key structural component of the pentapeptide backbone of dolastatin 10 and its synthetic analogs, the auristatins.[2][4] Its unique structure contributes significantly to the bioactivity of the final auristatin molecule. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, stepwise peptide coupling during the synthesis of the complex auristatin structure. The synthesis of auristatins is a complex, multi-step process that involves the sequential coupling of unique amino acid and peptide fragments.[1]

The general structure of auristatins, such as the widely used Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), consists of five subunits.[1][5] this compound serves as the precursor to the dolaproine (Dap) unit at a specific position within this pentapeptide chain.[5]

Synthetic Workflow for Auristatin Analogs

The synthesis of auristatin analogs using this compound typically follows a convergent solution-phase or solid-phase peptide synthesis (SPPS) strategy.[6] The process begins with the preparation of key peptide fragments, which are then coupled sequentially.

Below is a generalized workflow for the synthesis of an auristatin analog:

G cluster_prep Fragment Preparation cluster_coupling Peptide Coupling cluster_final Final Steps N_Boc_Dap This compound Dipeptide Dipeptide Synthesis (e.g., Boc-Dap-Phe-OMe) N_Boc_Dap->Dipeptide Other_AA Other Protected Amino Acids/Fragments Other_AA->Dipeptide Tripeptide Tripeptide Synthesis Dipeptide->Tripeptide Tetrapeptide Tetrapeptide Synthesis Tripeptide->Tetrapeptide Pentapeptide Protected Pentapeptide Tetrapeptide->Pentapeptide Deprotection Global Deprotection Pentapeptide->Deprotection Purification HPLC Purification Deprotection->Purification Final_Analog Auristatin Analog Purification->Final_Analog

Caption: Generalized workflow for auristatin analog synthesis.

Experimental Protocols

The following are key experimental protocols for the synthesis and evaluation of auristatin analogs incorporating this compound.

3.1. Synthesis of a Dipeptide Fragment (e.g., Boc-Dap-Phe-OMe)

This protocol describes a typical peptide coupling step to form a dipeptide intermediate.

  • Dissolution: Dissolve this compound, phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl), 1-hydroxybenzotriazole (B26582) (HOBt), and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[6]

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC), portion-wise.[1][6]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure dipeptide.[1][6]

3.2. Boc Deprotection

This protocol is for the removal of the Boc protecting group to allow for further peptide chain elongation.

  • Dissolution: Dissolve the Boc-protected peptide in a solution of strong acid, typically 4 M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in DCM.[1][6]

  • Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][7]

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the HCl or TFA salt of the deprotected peptide, which can be used in the next coupling step without further purification.[1][5][7]

3.3. Saponification of Methyl Ester

This protocol is for the hydrolysis of a C-terminal methyl ester to a carboxylic acid for subsequent coupling.

  • Dissolution: Dissolve the peptide methyl ester in a mixture of methanol (B129727) and water.[1]

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), and stir at room temperature for several hours.[1]

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.[1]

  • Drying and Concentration: Dry the organic extracts and concentrate under reduced pressure to yield the carboxylic acid.

3.4. Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for purifying the final auristatin analog.[6]

  • Column: Use a reversed-phase column (e.g., C8 or C18).[6]

  • Mobile Phase: Employ a gradient elution system, typically using water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%).[6]

  • Gradient: A typical gradient might be a linear ramp from 10% to 90% acetonitrile over 30-40 minutes.[6]

  • Detection: Monitor the elution profile with a UV detector, usually at 220 nm.[6]

  • Fraction Collection and Recovery: Collect the fractions containing the desired product peak. Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a solid.[6]

3.5. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the synthesized auristatin analogs against cancer cell lines.[8]

  • Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the auristatin analog in cell culture medium and add them to the wells. Include untreated and vehicle-only controls.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8]

  • Data Acquisition: Solubilize the formazan (B1609692) crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

Quantitative Data

The following tables summarize typical yields for synthetic steps and the biological activity of auristatin analogs.

Table 1: Representative Yields in Auristatin Synthesis

StepProductTypical Yield (%)
Peptide CouplingDipeptide/Tripeptide60-95%
Boc DeprotectionDeprotected Peptide Salt>95% (often quantitative)[7]
SaponificationCarboxylic Acid80-95%
Final HPLC PurificationPurified Auristatin Analog30-60%

Table 2: In Vitro Cytotoxicity of Selected Auristatin Analogs

CompoundCell LineIC50 (nM)
MMAEVariousSub-nanomolar
MMAFVariousSub-nanomolar to low nanomolar
PF-06380101VariousPotent cytotoxicity reported[9]
Azide-modified analog (P2, P4)Various0.057[7]

Signaling Pathway and Mechanism of Action

Auristatins exert their potent cytotoxic effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

G cluster_pathway Mechanism of Action Auristatin Auristatin Analog Tubulin Tubulin Dimers Auristatin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Application Notes and Protocols: N-Boc-dolaproine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine is a crucial chiral building block in the synthesis of complex peptides and natural product analogues, most notably the potent anticancer agent dolastatin 10 and its synthetic derivatives, the auristatins. Its rigid pyrrolidine (B122466) core and multiple stereocenters make it an invaluable component for introducing conformational constraints and specific stereochemistry into target molecules. These application notes provide an overview of its utility, key synthetic methodologies, and detailed protocols for its preparation and incorporation into peptide chains.

I. Overview of this compound

This compound, with the systematic name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen makes it compatible with standard Boc-based solid-phase peptide synthesis (SPPS). Its unique structure is a key contributor to the biological activity of dolastatin 10 and its analogues, which are potent inhibitors of tubulin polymerization.

II. Applications in Organic Synthesis

The primary application of this compound is in the synthesis of dolastatin 10 analogues, such as Monomethyl Auristatin F (MMAF), which are used as payloads in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The dolaproine unit plays a critical role in the binding of these compounds to tubulin.

Logical Relationship: this compound in ADC Development

ADC_Development cluster_synthesis Synthesis of Building Blocks cluster_assembly Peptide Assembly cluster_conjugation ADC Construction This compound This compound SPPS Solid-Phase Peptide Synthesis This compound->SPPS Other Amino Acids Other Amino Acids Other Amino Acids->SPPS MMAF Monomethyl Auristatin F (Payload) SPPS->MMAF ADC Antibody-Drug Conjugate MMAF->ADC Linker Linker Linker->ADC Antibody Antibody Antibody->ADC

Caption: Workflow from this compound to an Antibody-Drug Conjugate.

III. Synthesis of this compound

Two primary synthetic routes to this compound are highlighted: a diastereoselective synthesis from N-Boc-L-prolinal and a Reformatsky-type reaction.

A. Synthesis from N-Boc-L-prolinal

This approach involves the stereoselective addition of a propionate (B1217596) equivalent to N-Boc-L-prolinal, followed by methylation of the resulting hydroxyl group.

Experimental Workflow: Synthesis from N-Boc-L-prolinal

Prolinal_Route N-Boc-L-prolinol N-Boc-L-prolinol Oxidation Oxidation N-Boc-L-prolinol->Oxidation N-Boc-L-prolinal N-Boc-L-prolinal Oxidation->N-Boc-L-prolinal Diastereoselective Addition Diastereoselective Addition N-Boc-L-prolinal->Diastereoselective Addition Hydroxy Intermediate Hydroxy Intermediate Diastereoselective Addition->Hydroxy Intermediate Methylation Methylation Hydroxy Intermediate->Methylation This compound This compound Methylation->this compound

Caption: Synthesis of this compound starting from N-Boc-L-prolinol.

B. Reformatsky Reaction Approach

This method utilizes a Reformatsky reaction between N-Boc-L-prolinal and an α-halo propionate derivative in the presence of activated zinc. This is followed by methylation and hydrolysis.[1]

Parameter Condition 1 Condition 2 Condition 3
Solvent Tetrahydrofuran2-MethyltetrahydrofuranDioxane
Zinc (equiv.) 1.03.03.0
TMSCl (equiv.) 0.50.50.5
Activation Temp. 40-50°C50-60°C50-60°C
Reaction Temp. 30°C30°C30°C
Yield of Aldol Adduct -80.9% (purified)42.1% (purified)
Data extracted from patent CN111393346A.

IV. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into peptide chains using standard Boc-SPPS protocols. Due to its steric bulk, coupling may require optimized conditions.

SPPS Workflow: Incorporation of this compound

SPPS_Workflow Resin Resin Attach First Amino Acid Attach First Amino Acid Resin->Attach First Amino Acid Boc Deprotection (TFA) Boc Deprotection (TFA) Attach First Amino Acid->Boc Deprotection (TFA) Neutralization (DIEA) Neutralization (DIEA) Boc Deprotection (TFA)->Neutralization (DIEA) Couple this compound Couple this compound Neutralization (DIEA)->Couple this compound Repeat Cycle Repeat Cycle Couple this compound->Repeat Cycle for subsequent amino acids Cleavage from Resin Cleavage from Resin Couple this compound->Cleavage from Resin after final coupling Repeat Cycle->Boc Deprotection (TFA) Purification (HPLC) Purification (HPLC) Cleavage from Resin->Purification (HPLC) Final Peptide Final Peptide Purification (HPLC)->Final Peptide

References

Application Notes and Protocols: HPLC Purification of N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-dolaproine is a crucial protected amino acid intermediate in the synthesis of dolastatin 10, a potent antineoplastic agent.[1][2][3] The purity of this compound is critical for the successful solid-phase or solution-phase synthesis of dolastatin 10 and its analogues. This document provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust purification protocol.

PropertyValueReference
Molecular Weight 287.35 g/mol [2][4]
IUPAC Name (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid[4]
LogP 1.36 - 1.7[2][4]
Physical Form Solid

The moderate hydrophobicity, indicated by its LogP value, makes RP-HPLC an ideal purification technique.[5][][7]

Experimental Protocol: RP-HPLC Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound sample.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), 99% or higher purity

  • Methanol (B129727) (MeOH), HPLC grade (for sample dissolution and needle wash)

  • 0.22 µm syringe filters

2. Equipment

  • Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.

  • C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative scale). C18 columns are a robust starting point for purifying Boc-protected compounds.[5]

  • Fraction collector

  • Rotary evaporator or lyophilizer for solvent removal post-purification.

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A small test for solubility in the mobile phase or a solvent like methanol is recommended.

  • The final concentration should be in the range of 10-50 mg/mL, depending on the column capacity.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Conditions

The following conditions are a starting point for method development.

ParameterRecommended SettingNotes
Stationary Phase C18 Reversed-Phase ColumnA C18 phase provides good retention for the moderately hydrophobic this compound.[5]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterFormic acid is a less harsh acidic modifier than TFA and minimizes the risk of Boc-group cleavage.[8]
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate Dependent on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column)
Detection Wavelength 210-220 nmThe amide and carboxyl groups absorb at these lower wavelengths.[5][9]
Column Temperature Ambient or 40°CElevated temperature can reduce viscosity and improve peak shape.[5]
Injection Volume Dependent on sample concentration and column size

5. Gradient Elution Program

A gradient elution is necessary to ensure the separation of this compound from more polar and less polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.03070
30.0595
35.0595
36.07030
45.07030

6. Post-Purification Handling

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the pure fractions.

  • Remove the acetonitrile using a rotary evaporator. Be cautious with the bath temperature to avoid degradation.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid. Lyophilization is preferred over rotary evaporation to dryness to avoid potential degradation from prolonged exposure to acidic conditions.[8]

Experimental Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

The provided RP-HPLC protocol offers a robust starting point for the purification of this compound. By utilizing a C18 stationary phase and a water/acetonitrile gradient with a formic acid modifier, researchers can effectively separate the target compound from synthesis-related impurities. The detailed workflow and tabulated parameters are intended to guide scientists in obtaining highly pure this compound, a critical precursor for further drug development and research.

References

Application Notes and Protocols for the Large-Scale Purification of N-Boc-dolaproine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale purification of N-Boc-dolaproine, a key intermediate in the synthesis of potent pharmaceutical compounds. The methodologies described are designed to be scalable and reproducible, ensuring high purity and yield suitable for drug development and manufacturing.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a two-step process:

  • Silica (B1680970) Gel Column Chromatography: To remove the bulk of impurities.

  • Crystallization: To achieve high final purity and isolate the product as a stable solid.

This document outlines the protocols for both of these essential purification steps at a large scale.

Large-Scale Column Chromatography Purification

This protocol is designed for the purification of a crude intermediate of this compound, as might be obtained from a synthetic reaction. A patent describing a similar synthesis reported a yield of 80.9% for this purification step, highlighting its efficiency.[1]

Experimental Protocol: Column Chromatography

Objective: To perform a large-scale purification of crude this compound intermediate using silica gel column chromatography.

Materials:

  • Crude this compound intermediate

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (B1210297) (HPLC grade)

  • Large-scale chromatography column and packing equipment

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry. The column dimensions should be chosen to accommodate the scale of the purification.

  • Equilibration: Equilibrate the packed column by flushing with the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound intermediate in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The exact gradient will need to be optimized based on the specific impurity profile of the crude material.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure using a rotary evaporator to obtain the purified this compound intermediate.

Data Presentation: Column Chromatography
ParameterSpecificationExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Effective separation of polar and non-polar impurities.
Mobile Phase n-Hexane / Ethyl Acetate GradientElution of this compound with good resolution from impurities.
Loading Capacity To be determined empirically (typically 1-5% of silica gel weight)Maximizes throughput while maintaining separation efficiency.
Yield ~80%High recovery of the purified intermediate.[1]
Purity (Post-Column) >95% (by HPLC)Significant improvement in purity.

Large-Scale Crystallization of this compound

Following chromatographic purification, crystallization is employed to obtain this compound as a high-purity, stable, crystalline solid. The following protocol is adapted from a general method for the crystallization of Boc-protected amino acids that are often obtained as oils after initial purification.

Experimental Protocol: Crystallization

Objective: To crystallize purified this compound to achieve high purity and solid-state stability.

Materials:

  • Purified this compound (as an oil or amorphous solid)

  • This compound seed crystals (if available)

  • Weakly polar solvent (e.g., n-heptane, cyclohexane, or diethyl ether)

  • Crystallization vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Solvent Removal: Ensure all solvent from the previous step is removed under reduced pressure to obtain a concentrated oil of this compound.

  • Seeding: If the oil is slow to solidify, add a small amount (0.1-1.0% by weight) of this compound seed crystals to induce crystallization.

  • Maturation: Allow the mixture to stand at room temperature until it solidifies completely. This may take several hours.

  • Pulping: Add a weakly polar solvent (e.g., 10 volumes of n-heptane) to the solidified mass. Stir the resulting slurry at room temperature for a defined period (e.g., 2-4 hours) to break up agglomerates and wash away soluble impurities.

  • Filtration: Filter the crystalline product and wash the filter cake with a small amount of the cold, weakly polar solvent.

  • Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Crystallization
ParameterSpecificationExpected Outcome
Crystallization Solvent Weakly polar solvent (e.g., n-heptane, cyclohexane)Efficiently removes residual non-polar impurities and promotes crystallization.
Seeding 0.1-1.0% (w/w) of seed crystalsInduces and controls the crystallization process.
Pulping Time 2-4 hoursEnsures complete dissolution of impurities and formation of a uniform crystalline solid.
Yield >90%High recovery of the final product.
Purity (Final) >99% (by HPLC)High-purity crystalline this compound suitable for further use.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the large-scale purification of this compound intermediates.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final_product Final Product CrudeProduct Crude this compound Intermediate ColumnChromatography Large-Scale Column Chromatography CrudeProduct->ColumnChromatography Load on Column FractionCollection Fraction Collection & Purity Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Elution SolventRemoval1 Solvent Removal (Rotary Evaporation) FractionCollection->SolventRemoval1 Pool Pure Fractions Crystallization Crystallization SolventRemoval1->Crystallization Concentrated Intermediate FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying Slurry PureProduct High-Purity Crystalline This compound FiltrationDrying->PureProduct Purified Solid

Caption: Overall workflow for the purification of this compound.

CrystallizationDetail Start Purified this compound (Oil/Amorphous Solid) Seeding Add Seed Crystals (0.1-1.0% w/w) Start->Seeding Maturation Stand at Room Temp. (Solidification) Seeding->Maturation Pulping Add Weakly Polar Solvent & Stir (2-4h) Maturation->Pulping Filtration Filter Slurry Pulping->Filtration Drying Dry Under Vacuum (40-50°C) Filtration->Drying End Crystalline this compound (>99% Purity) Drying->End

Caption: Detailed workflow for the crystallization of this compound.

References

Application Notes and Protocols for N-Boc-dolaproine: Storage, Stability, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the appropriate storage, handling, and long-term stability of N-Boc-dolaproine. The information herein is intended to ensure the integrity and purity of the compound for research and development applications.

Introduction

This compound is a key chiral building block, notably a component of the potent antineoplastic agent Dolastatin 10.[1][2] Its chemical stability is crucial for the synthesis of pharmacologically active molecules and for obtaining reliable experimental results. This document outlines recommended storage conditions, potential degradation pathways, and protocols for assessing its stability.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. Due to its chemical nature, it is susceptible to degradation by moisture, heat, and acidic conditions.

2.1. Storage Conditions

To ensure long-term stability, this compound should be stored under controlled conditions. Below is a summary of recommended storage temperatures for both the solid compound and solutions.

FormTemperatureDurationAtmosphereAdditional Notes
Solid2-8°C (Refrigerator)Long-termUnder NitrogenMaterial is hygroscopic; keep container tightly sealed.[3]
Solid4°CLong-termUnder NitrogenRecommended by some suppliers.[4]
Solid-20°CLong-termUnder NitrogenAn alternative for long-term storage.[5]
Stock Solution-80°C6 monthsUnder NitrogenAliquot to avoid repeated freeze-thaw cycles.[6]
Stock Solution-20°C1 monthUnder NitrogenFor shorter-term storage of solutions.[6]

2.2. Handling Precautions

  • Hygroscopicity: this compound is reported to be hygroscopic.[3] It is imperative to handle the solid material in a dry, inert atmosphere, such as a nitrogen-filled glovebox, to prevent moisture absorption.

  • Inert Atmosphere: Always store the compound under nitrogen or another inert gas to minimize oxidative degradation.[4][6]

  • Solutions: When preparing solutions, use anhydrous solvents. For long-term storage, solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Long-Term Stability and Degradation Pathways

The long-term stability of this compound is influenced by its susceptibility to hydrolysis of the Boc protecting group and oxidation of the pyrrolidine (B122466) ring.

3.1. Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be postulated:

  • Acid-Catalyzed Hydrolysis of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[6][7] Trace amounts of acid, potentially in combination with moisture, can lead to the cleavage of the Boc group, yielding dolaproine and byproducts such as isobutylene (B52900) and carbon dioxide.

  • Thermal Degradation of the N-Boc Group: At elevated temperatures, the N-Boc group can be cleaved through a thermolytic process, also resulting in the formation of the free amine (dolaproine).[4][8]

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety may be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. This can lead to the formation of various oxidized species, potentially involving ring-opening.[5]

The following diagram illustrates the potential degradation pathways of this compound.

Potential Degradation Pathways of this compound NBocDolaproine This compound Dolaproine Dolaproine NBocDolaproine->Dolaproine Hydrolysis NBocDolaproine->Dolaproine Thermolysis OxidizedProducts Oxidized Pyrrolidine Derivatives NBocDolaproine->OxidizedProducts Oxidation AcidMoisture Acidic Conditions / Moisture AcidMoisture->Dolaproine Heat Elevated Temperature Heat->Dolaproine OxidizingAgents Oxidizing Agents OxidizingAgents->OxidizedProducts Byproducts Isobutylene + CO2 Dolaproine->Byproducts

A diagram of potential this compound degradation pathways.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A forced degradation study should be performed to identify potential degradation products and to validate the specificity of the analytical method.

4.1. Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating method.[9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 4.2).

The following workflow diagram outlines the forced degradation study.

Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analyze Analyze all samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

A workflow for the forced degradation study of this compound.

4.2. Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Suggested Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or scan for optimal wavelength with a PDA detector)

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The forced degradation samples will be crucial for demonstrating the specificity of the method.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry environment, and under an inert atmosphere. The primary degradation pathways are likely to involve the cleavage of the N-Boc protecting group and oxidation of the pyrrolidine ring. The provided protocols for forced degradation and HPLC method development serve as a robust starting point for researchers to ensure the quality and stability of their this compound samples for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Boc-dolaproine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc-dolaproine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is dedicated to addressing common problems encountered during the synthesis of this compound, focusing on a widely practiced synthetic route involving a Reformatsky reaction, methylation, and subsequent hydrolysis.

Reformatsky Reaction Issues

The initial Reformatsky reaction between N-Boc-L-prolinaldehyde and a bromoester is a critical step for establishing the carbon skeleton of this compound. Low yields or failed reactions are common hurdles.

Q: My Reformatsky reaction is not initiating or is giving a very low yield. What are the possible causes and solutions?

A: Several factors can contribute to a sluggish or low-yielding Reformatsky reaction. Here are the primary areas to troubleshoot:

  • Zinc Activation: The most critical factor is the activation of the zinc metal. A passive layer of zinc oxide on the surface can prevent the reaction from starting.

    • Solution: Pre-activate the zinc powder immediately before use. Common activation methods include washing with dilute HCl, treatment with iodine, or using trimethylsilyl (B98337) chloride. For scalable and more controlled activation, using DIBAL-H has also been reported.

  • Reaction Initiation: The reaction can be highly exothermic and may have an unpredictable induction period, posing challenges for scalability.

    • Solution: Ensure vigorous stirring. A localized exotherm can be controlled by the slow, portion-wise addition of the bromoester. Monitoring the reaction temperature closely is crucial.

  • Reagent Quality: The purity and stability of the starting materials are paramount.

    • N-Boc-L-prolinaldehyde: This aldehyde can be sensitive to air and moisture.[1][2]

      • Solution: Use freshly prepared or properly stored N-Boc-L-prolinaldehyde. It is recommended to store it under an inert atmosphere at low temperatures (-20°C).[1][2]

    • Bromoester: The quality of the bromoester is also important.

      • Solution: Ensure the bromoester is pure and free from decomposition products.

  • Solvent Choice: The solvent can significantly influence the reaction outcome.

    • Solution: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane are commonly used.[3] Ensure the solvent is thoroughly dried before use.

Q: I am observing significant side product formation in my Reformatsky reaction. What are the likely side reactions and how can I minimize them?

A: Side reactions can compete with the desired aldol-type addition, leading to reduced yields and purification challenges.

  • Wurtz-type Coupling: Homocoupling of the bromoester can occur, leading to the formation of a dimer.

    • Solution: This is often promoted by overly reactive zinc or high localized concentrations of the organozinc reagent. Slow addition of the bromoester and maintaining a moderate reaction temperature can mitigate this.

  • Dehydration of the Product: The resulting β-hydroxy ester can sometimes undergo dehydration under the reaction or work-up conditions.

    • Solution: A mild acidic work-up, for instance, with a saturated aqueous solution of ammonium (B1175870) chloride, is recommended.[3] Avoid strong acids or prolonged heating during work-up.

Methylation Step Issues

The methylation of the secondary alcohol intermediate is a key step to introduce the methoxy (B1213986) group present in dolaproine.

Q: My methylation reaction with methyl trifluoromethanesulfonate (B1224126) (MeOTf) is incomplete or results in a complex mixture. What should I investigate?

A: Methyl triflate is a powerful methylating agent, but its high reactivity can also lead to side reactions if not properly controlled.[4][5]

  • Base Selection: The choice and stoichiometry of the base are critical for deprotonating the secondary alcohol without causing side reactions.

    • Solution: Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are often employed.[3] Ensure the base is added at a low temperature (e.g., -78 °C) to control the reaction.

  • Reagent Purity: Methyl triflate is highly sensitive to moisture.[5]

    • Solution: Use freshly opened or properly stored methyl triflate. The reaction should be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

  • Competing Methylation: Other nucleophilic sites in the molecule can compete with the desired O-methylation.

    • Solution: While the secondary alcohol is the primary target, over-methylation is a possibility. Careful control of stoichiometry and reaction time is important. Protonation of more basic sites, if present, can sometimes be used as a protective strategy.

Q: I am concerned about the toxicity and handling of methyl trifluoromethanesulfonate. Are there any alternatives?

A: Due to the hazardous nature of methyl triflate, exploring alternatives is a valid consideration.

  • Alternative Methylating Agents: Other methylating agents can be used, although they may require different reaction conditions.

    • Solution: Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., silver(I) oxide or sodium hydride) are common alternatives. However, these also have their own safety considerations. Meerwein's salt ((CH₃)₃O⁺BF₄⁻) is another potent methylating agent.

Hydrolysis Step Issues

The final step to obtain this compound is the hydrolysis of the ester group.

Q: The hydrolysis of the ester intermediate using lithium hydroxide (B78521) (LiOH) is slow or does not go to completion. How can I improve this?

A: The hydrolysis of sterically hindered esters can be challenging.

  • Reaction Conditions: Temperature and solvent play a crucial role in the rate of hydrolysis.

    • Solution: Increasing the reaction temperature can accelerate the hydrolysis. A mixture of THF and water is a common solvent system.[1] The use of LiOH is often preferred over NaOH or KOH for hindered esters due to the coordinating ability of the lithium cation.[1][6]

  • Substrate Solubility: Poor solubility of the ester in the reaction medium can limit the reaction rate.

    • Solution: Adding a co-solvent like methanol (B129727) or dioxane can improve solubility. However, be aware that using alcoholic co-solvents can lead to transesterification as a side reaction.[1]

  • Work-up Procedure: Incomplete hydrolysis might also be an issue of work-up and product isolation.

    • Solution: After the reaction, the mixture should be acidified to protonate the carboxylate. Extraction with a suitable organic solvent is then necessary to isolate the final product. Ensure the pH is sufficiently acidic to fully protonate the product.

Q: I am observing impurities after the hydrolysis and work-up. What could be the source of these impurities?

A: Impurities can arise from incomplete reaction, side reactions, or decomposition during work-up.

  • Unreacted Starting Material: This is the most common impurity if the hydrolysis is incomplete.

    • Solution: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. If necessary, prolong the reaction time or increase the temperature.

  • Epimerization: The stereocenter alpha to the carbonyl group could be susceptible to epimerization under basic conditions.

    • Solution: While generally not a major issue for this specific substrate, using milder conditions (lower temperature, shorter reaction time) can minimize this risk if it is suspected.

  • Decomposition: The product might be sensitive to the work-up conditions.

    • Solution: Avoid excessively harsh acidic or basic conditions during work-up. Prompt extraction and removal of the solvent are recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound via the Reformatsky route?

A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. Reported yields for the individual steps are generally good, with the potential for an overall yield in the range of 30-50% for the three-step sequence.[3]

Q2: How can I monitor the progress of each reaction step?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

Q3: What are the key considerations for purifying the final this compound product?

A3: Column chromatography on silica (B1680970) gel is a common method for the final purification.[3] A solvent system of ethyl acetate (B1210297) and hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is typically used.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other synthetic strategies have been reported. These may include approaches based on aldol (B89426) reactions, Baylis-Hillman reactions, or the use of chiral auxiliaries to control stereochemistry. The choice of route often depends on the desired scale, stereochemical purity, and available starting materials.

Q5: What are the critical safety precautions to take during this synthesis?

A5: It is essential to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methyl trifluoromethanesulfonate is highly toxic and corrosive and should be handled with extreme care.[4][5] Reactions involving reactive metals like zinc should be conducted under an inert atmosphere.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for this compound Synthesis

StepReagents and ConditionsSolventYield (%)Reference
Reformatsky Reaction N-Boc-L-prolinaldehyde, Bromoester, Activated Zinc, Trimethylsilyl chlorideTetrahydrofuran~81%[3]
N-Boc-L-prolinaldehyde, Bromoester, Activated Zinc, Trimethylsilyl chloride2-Methyltetrahydrofuran~81%[3]
N-Boc-L-prolinaldehyde, Bromoester, Activated Zinc, Trimethylsilyl chlorideDioxane~42%[3]
Methylation Secondary alcohol intermediate, Lithium hexamethyldisilazide, Methyl trifluoromethanesulfonateTetrahydrofuranNot explicitly stated, but used directly in the next step[3]
Hydrolysis Ester intermediate, Lithium hydroxide, Hydrogen peroxideTetrahydrofuran/WaterNot explicitly stated, but used directly in the next step[3]

Experimental Protocols

Protocol 1: Synthesis of the β-Hydroxy Ester Intermediate via Reformatsky Reaction
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc powder (3.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Heat the suspension to 50-60°C and add trimethylsilyl chloride (0.5 eq.) dropwise. Stir for 1-2 hours to activate the zinc.

  • Cool the mixture to 30-35°C.

  • Add a solution of N-Boc-L-prolinaldehyde (1.0 eq.) in anhydrous THF dropwise to the zinc suspension over 15-30 minutes.

  • Slowly add a solution of the bromoester (0.8 eq.) in anhydrous THF dropwise. It is advisable to add about 20% of the solution first, stir for 30-60 minutes until the reaction initiates (indicated by a gentle exotherm), and then add the remaining solution over 1-2 hours, maintaining the temperature at around 30°C.

  • Stir the reaction mixture for an additional 2-4 hours at 30°C. Monitor the reaction progress by TLC or HPLC until the bromoester is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Methylation of the Secondary Alcohol
  • Dissolve the purified β-hydroxy ester (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) in THF dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 30 minutes.

  • Add methyl trifluoromethanesulfonate (1.2 eq.) dropwise, ensuring the temperature remains below -70°C.

  • Allow the reaction to stir at -78°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated ester. This crude product is often used in the next step without further purification.

Protocol 3: Hydrolysis of the Ester to this compound
  • Dissolve the crude methylated ester in a mixture of THF and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add lithium hydroxide monohydrate (excess, e.g., 5-10 eq.) to the solution.

  • Stir the reaction mixture at 0-5°C, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC until the ester is fully consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with a dilute aqueous solution of potassium hydrogen sulfate or citric acid.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start N-Boc-L-prolinaldehyde + Bromoester Reformatsky Reformatsky Reaction (Activated Zn, THF) Start->Reformatsky Intermediate1 β-Hydroxy Ester Intermediate Reformatsky->Intermediate1 Purification1 Purification (Column Chromatography) Intermediate1->Purification1 Methylation Methylation (LiHMDS, MeOTf, THF) Intermediate2 Methylated Ester Intermediate Methylation->Intermediate2 Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate2->Hydrolysis Purification2 Purification (Column Chromatography) Hydrolysis->Purification2 End This compound Purification1->Methylation Purification2->End Troubleshooting_Logic Start Low Yield or Reaction Failure Step Identify Problematic Step Start->Step Reformatsky Reformatsky Reaction Step->Reformatsky Step 1 Methylation Methylation Step->Methylation Step 2 Hydrolysis Hydrolysis Step->Hydrolysis Step 3 R_Check1 Check Zn Activation Reformatsky->R_Check1 R_Check2 Verify Reagent Quality (Aldehyde, Bromoester) Reformatsky->R_Check2 R_Check3 Optimize Reaction Conditions (Temp, Addition Rate) Reformatsky->R_Check3 M_Check1 Ensure Anhydrous Conditions Methylation->M_Check1 M_Check2 Verify Base and MeOTf Quality Methylation->M_Check2 M_Check3 Optimize Temperature and Stoichiometry Methylation->M_Check3 H_Check1 Increase Temperature or Reaction Time Hydrolysis->H_Check1 H_Check2 Improve Substrate Solubility (Co-solvent) Hydrolysis->H_Check2 H_Check3 Ensure Proper Work-up (pH Adjustment) Hydrolysis->H_Check3

References

Technical Support Center: N-Boc-Dolaproine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-dolaproine. Our aim is to directly address specific issues that may be encountered during experimentation, with a focus on common side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route involves a three-step process starting from N-Boc-L-prolinal. The key steps are:

  • Reformatsky Reaction: A diastereoselective addition of a zinc enolate, derived from an α-bromo ester, to N-Boc-L-prolinal to form a β-hydroxy ester.

  • Methylation: O-methylation of the secondary alcohol of the β-hydroxy ester.

  • Hydrolysis: Saponification of the ester to yield the final this compound carboxylic acid.

Q2: What are the critical parameters to control during the Reformatsky reaction to ensure high diastereoselectivity?

A2: Temperature and the choice of solvent are crucial. The reaction is typically performed at low temperatures to enhance stereocontrol. Chelation control, where the zinc atom coordinates with both the aldehyde oxygen and the Boc-carbonyl oxygen of N-Boc-L-prolinal, can influence the facial selectivity of the nucleophilic attack and is solvent-dependent.

Q3: Can epimerization occur during the synthesis?

A3: Yes, epimerization is a potential side reaction. The stereocenter alpha to the newly formed carboxyl group is susceptible to epimerization, particularly during the hydrolysis step under basic conditions. Careful control of reaction time and temperature is necessary to minimize this side reaction.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on identifying and mitigating side reactions at each stage.

Step 1: Reformatsky Reaction

Problem: Low Diastereoselectivity (Formation of multiple diastereomers)

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Solution: Maintain a consistently low temperature (e.g., -78 °C to 0 °C) throughout the addition of the aldehyde to the Reformatsky reagent. Use a cryostat or a well-maintained cooling bath.

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: The choice of solvent can influence the transition state geometry. Tetrahydrofuran (THF) is commonly used. Consider exploring other ethereal solvents to optimize the diastereomeric ratio.

  • Possible Cause 3: Poor Chelation Control.

    • Solution: The Boc protecting group on the proline nitrogen can participate in chelation with the zinc metal, directing the approach of the enolate. Ensure the N-Boc-L-prolinal is of high purity and that the reaction conditions favor the desired chelated intermediate.

Problem: Formation of Byproducts

  • Possible Cause 1: Self-condensation of the α-bromo ester (Blaise reaction).

    • Solution: This can occur if the zinc enolate reacts with another molecule of the α-bromo ester. Ensure slow addition of the α-bromo ester to the activated zinc to maintain a low concentration of the ester.

  • Possible Cause 2: Reduction of the aldehyde.

    • Solution: Activated zinc can sometimes reduce the aldehyde to the corresponding alcohol. Use high-quality, finely divided zinc powder and ensure the reaction is not overly vigorous.

Step 2: Methylation

Problem: Incomplete Methylation

  • Possible Cause 1: Insufficiently reactive methylating agent.

    • Solution: Methyl trifluoromethanesulfonate (B1224126) (MeOTf) is a powerful methylating agent suitable for this transformation.[3] Ensure it is fresh and handled under anhydrous conditions.

  • Possible Cause 2: Steric hindrance around the hydroxyl group.

    • Solution: Use a slight excess of the methylating agent and a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to facilitate the reaction. Allow for sufficient reaction time.

Problem: Over-methylation or Other Side Reactions

  • Possible Cause 1: Methylation at other nucleophilic sites.

    • Solution: While the secondary alcohol is the most nucleophilic site, other functional groups could potentially react. Control the stoichiometry of the methylating agent carefully. Over-methylation is a concern with highly reactive agents.[4][5]

  • Possible Cause 2: Elimination to form an α,β-unsaturated ester.

    • Solution: This can be favored by stronger bases or higher temperatures. Use a hindered, non-nucleophilic base and maintain a controlled temperature.

Step 3: Hydrolysis

Problem: Epimerization at the α-carbon

  • Possible Cause 1: Harsh basic conditions.

    • Solution: The proton alpha to the ester carbonyl is acidic and can be removed by strong base, leading to a planar enolate intermediate and subsequent loss of stereochemistry upon reprotonation.[1][6] Use milder hydrolysis conditions, such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at controlled temperatures (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Possible Cause 2: Prolonged reaction time.

    • Solution: Minimize the reaction time to reduce the exposure of the product to basic conditions.

Problem: Incomplete Hydrolysis

  • Possible Cause 1: Insufficient base or water.

    • Solution: Ensure at least one equivalent of base is used. The presence of water is essential for the hydrolysis to proceed. A co-solvent system like THF/water is often necessary to ensure solubility of the ester.

  • Possible Cause 2: Steric hindrance around the ester.

    • Solution: If the ester is sterically hindered, gentle heating may be required. However, this must be balanced against the risk of epimerization.

Data Presentation

Step Potential Side Reaction Typical Yield Range (%) Key Parameters to Control
Reformatsky Reaction Formation of undesired diastereomers60-85 (desired diastereomer)Temperature, Solvent
Aldehyde reduction< 5Quality of Zinc, Reaction Rate
Blaise Reaction< 10Slow addition of α-bromo ester
Methylation Incomplete reaction-Reactivity of methylating agent, Base
Over-methylationVariableStoichiometry of reagents
Elimination< 10Base, Temperature
Hydrolysis Epimerization5-20 (epimer)Base strength, Temperature, Time
Incomplete hydrolysis-Stoichiometry of base, Solvent

Experimental Protocols

Key Experiment: Diastereoselective Reformatsky Reaction

  • Activate zinc powder (2.0 eq.) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the activated zinc.

  • Slowly add a solution of the appropriate α-bromo ester (1.5 eq.) in THF to the zinc suspension while maintaining the temperature at 40-50 °C to initiate the formation of the Reformatsky reagent.

  • Cool the reaction mixture to the desired low temperature (e.g., -20 °C).

  • Add a solution of N-Boc-L-prolinal (1.0 eq.) in THF dropwise to the Reformatsky reagent over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the low temperature for an additional 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Mandatory Visualization

N_Boc_Dolaproine_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis cluster_purification Purification cluster_product Final Product N-Boc-L-prolinal N-Boc-L-prolinal Reformatsky Diastereoselective Reformatsky Reaction N-Boc-L-prolinal->Reformatsky alpha-Bromo_ester alpha-Bromo_ester alpha-Bromo_ester->Reformatsky Zinc Zinc Zinc->Reformatsky Side_Reaction_1 Diastereomeric Byproducts Reformatsky->Side_Reaction_1 Methylation Methylation Reformatsky->Methylation beta-Hydroxy ester intermediate Side_Reaction_2 Over-methylation Methylation->Side_Reaction_2 Hydrolysis Hydrolysis Methylation->Hydrolysis Methylated intermediate Side_Reaction_3 Epimerization Hydrolysis->Side_Reaction_3 Purification Column Chromatography Hydrolysis->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound highlighting key steps and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Step Identify Problematic Step (TLC/HPLC Analysis) Start->Identify_Step Step1 Reformatsky Reaction Identify_Step->Step1 Step2 Methylation Identify_Step->Step2 Step3 Hydrolysis Identify_Step->Step3 Troubleshoot1 Low Diastereoselectivity? - Check Temperature - Check Solvent Step1->Troubleshoot1 Troubleshoot2 Incomplete Reaction? - Check Reagent Activity - Increase Reaction Time Step2->Troubleshoot2 Troubleshoot3 Epimerization? - Use Milder Base - Reduce Reaction Time Step3->Troubleshoot3

Caption: A logical troubleshooting guide for identifying and addressing issues in this compound synthesis.

References

Preventing racemization during N-Boc-dolaproine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Boc-dolaproine.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during this compound synthesis that can lead to a loss of stereochemical integrity.

Question: I am observing significant racemization in my final this compound product. What are the most likely causes?

Answer: Racemization of N-Boc-protected amino acids like dolaproine typically occurs through two primary mechanisms during the activation of the carboxylic acid for coupling:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid can form an intermediate oxazolone. The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: In the presence of a strong base, the α-proton of the amino acid derivative can be directly abstracted to form an achiral enolate. Reprotonation can then occur from either side, resulting in racemization.[1]

Factors that promote these mechanisms include the choice of coupling reagent, the strength and amount of base used, and the reaction temperature.[1]

Question: Which coupling reagents are best for minimizing racemization?

Answer: The choice of coupling reagent is critical. While highly efficient, some coupling reagents are more prone to causing racemization. For sensitive syntheses like that of this compound, consider the following:

  • Recommended: Carbodiimide reagents like Diisopropylcarbodiimide (DIC) when used with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are a good choice. These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[1][2]

  • Use with Caution: Phosphonium and aminium/uronium salt reagents (e.g., BOP, PyBOP, HBTU, HATU) are very efficient but can sometimes lead to racemization, especially with sensitive amino acids.[3] If you are using one of these and observing racemization, switching to a DIC/Oxyma combination may be beneficial.[3]

Question: How does the choice of base affect racemization?

Answer: The base plays a crucial role in the coupling reaction and is a common source of racemization.

  • Avoid Strong Bases: Avoid strong, non-hindered bases like triethylamine (B128534) (TEA).

  • Use Weaker, Sterically Hindered Bases: Weaker or more sterically hindered bases are less likely to abstract the α-proton. Good alternatives include:

    • N-methylmorpholine (NMM)

    • N,N-diisopropylethylamine (DIEA) (use with caution due to its higher basicity, but its steric bulk provides some protection)[3]

    • 2,4,6-collidine has been shown to produce minimal racemic products due to its significant steric hindrance.[3]

  • Use the Minimum Necessary Amount: Employing an excessive amount of base can promote racemization.[1]

Question: What is the optimal temperature for the coupling reaction?

Answer: Higher reaction temperatures accelerate the rate of racemization.[1] It is crucial to maintain a low temperature throughout the coupling step.

  • Recommended Temperature: Perform the coupling reaction at a low temperature, ideally between 0 °C and room temperature.[1] For particularly sensitive steps, maintaining the reaction at 0 °C is advisable.

Frequently Asked Questions (FAQs)

Q1: How does the N-Boc protecting group itself influence racemization?

A1: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane (B1682113) protecting groups are known to suppress racemization compared to acyl groups. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the α-proton less acidic and the formation of an oxazolone intermediate less favorable.[1] However, under harsh reaction conditions (e.g., strong base, high temperature), racemization can still occur.

Q2: How can I accurately determine the enantiomeric purity of my this compound sample?

A2: The most common and reliable methods for determining the enantiomeric purity of chiral compounds like this compound are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high resolution and accuracy.[4] A chiral stationary phase (CSP) is used to separate the enantiomers, which will have different retention times.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable derivatives of this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: This method can provide a rapid, though sometimes less precise, determination of enantiomeric ratios.[4] Derivatization with a chiral agent like Mosher's acid chloride creates diastereomers that can be distinguished by NMR.

Q3: Can prolonged activation time before adding the amine component increase racemization?

A3: Yes. The activated this compound intermediate is the species most prone to racemization. Minimizing the time this intermediate exists before the amine is introduced is crucial. A pre-activation step, where the this compound is mixed with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding the amine, can be beneficial. However, prolonged pre-activation should be avoided.[3]

Data Presentation

The following table summarizes the expected trend of racemization with different coupling reagents based on studies of similar N-protected amino acids. Note that the exact extent of racemization is highly dependent on the specific reaction conditions.

Coupling Reagent CombinationExpected Degree of RacemizationRationale
DIC / HOBtLowForms an active ester intermediate that is less prone to racemization.[2]
DIC / OxymaVery LowOxyma is a highly effective additive for suppressing racemization.[1][3]
HBTU / DIEAModerateCan be very efficient but may induce racemization, especially at elevated temperatures.
HATU / DIEAModerate to HighA very fast coupling reagent, but can lead to higher levels of racemization.
DEPBTVery LowKnown for its remarkable resistance to racemization.[5]

Experimental Protocols

Recommended Protocol for Racemization-Free this compound Synthesis (Coupling Step)

This protocol is designed to minimize racemization during the crucial coupling step.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add a solution of the desired amine component (1.0 equivalent) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 equivalent) in the same solvent.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up to isolate the product.

General Protocol for Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a method to determine the enantiomeric purity of this compound.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of N-Boc protected amino acids (e.g., a polysaccharide-based column like Chiralpak AD-H or similar).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • UV Detection: 210 nm.

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Record the chromatogram and determine the retention times for both enantiomers. Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.

Mandatory Visualization

G Troubleshooting Workflow for Racemization in this compound Synthesis cluster_0 Troubleshooting Workflow for Racemization in this compound Synthesis cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Troubleshooting Workflow for Racemization in this compound Synthesis start Start: Racemization Detected problem High Racemization in Product start->problem coupling_reagent Step 1: Evaluate Coupling Reagent problem->coupling_reagent Identify Cause base Step 2: Assess Base coupling_reagent->base solution_coupling Switch to DIC/Oxyma or DIC/HOBt coupling_reagent->solution_coupling temperature Step 3: Check Temperature base->temperature solution_base Use weaker, hindered base (e.g., NMM, Collidine) Minimize amount base->solution_base activation_time Step 4: Review Activation Time temperature->activation_time solution_temp Maintain reaction at 0°C to RT temperature->solution_temp solution_time Minimize pre-activation time (1-5 min) activation_time->solution_time end_point End: Racemization Minimized solution_coupling->end_point solution_base->end_point solution_temp->end_point solution_time->end_point

Caption: A flowchart for troubleshooting and preventing racemization.

References

Technical Support Center: Optimizing Reaction Conditions for N-Boc-dolaproine Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-methylation of N-Boc-dolaproine.

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

  • Question: I am not observing any significant formation of the N-methylated product. What are the potential causes and how can I address this?

  • Answer: Low or no conversion in the N-methylation of a sterically hindered amino acid derivative like this compound can stem from several factors. Firstly, the reaction may be impeded by significant steric hindrance from the dolaproine side chain, which slows down the rate of the SN2 reaction.[1][2] To overcome this, consider increasing the reaction temperature to provide the necessary activation energy.[2] Prolonging the reaction time, sometimes up to 48-72 hours, may also be necessary for highly hindered substrates.[2] Additionally, ensure that your reagents are of high quality and anhydrous, as water can interfere with bases like sodium hydride (NaH).[2][3] The choice of base and solvent is also critical; a stronger base or a solvent that better solubilizes the reactants might be required.

Issue 2: Formation of Side Products/Over-methylation

  • Question: My reaction is producing significant impurities, and I suspect over-methylation or other side reactions. How can I improve the selectivity?

  • Answer: The formation of side products is a common challenge. Over-methylation, where the carboxylic acid is esterified, can occur, especially with prolonged reaction times or elevated temperatures.[4] To mitigate this, carefully control the stoichiometry of the methylating agent (e.g., methyl iodide), starting with a smaller excess and optimizing from there.[4] Running the reaction at a lower temperature can also help control the rate of side reactions.[2][4] Competing elimination (E2) reactions can also be an issue, particularly with certain alkyl halides and strong, bulky bases.[2] Using a milder, less hindered base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) and lowering the reaction temperature can favor the desired N-alkylation over elimination.[2]

Issue 3: Poor Reproducibility

  • Question: I am struggling to get consistent results between batches. What factors should I be controlling more carefully?

  • Answer: Poor reproducibility often points to subtle variations in reaction setup and reagent quality. Ensure that all glassware is thoroughly dried to prevent quenching of moisture-sensitive reagents like NaH.[3] The quality and handling of NaH are crucial; as it is often supplied as a dispersion in mineral oil, ensure you are accurately calculating the required mass of the active reagent.[3] The rate of addition of reagents, especially NaH, can also impact the reaction's progress and should be kept consistent.[3] Finally, ensure your solvents are truly anhydrous for every reaction.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for the N-methylation of N-Boc-protected amino acids?

    • A1: Several methods are commonly employed. The Benoiton method, which uses sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent, is a classic approach.[3][4] Another widely used technique, especially in solid-phase synthesis, is the Fukuyama/Biron-Kessler method, which involves protecting the amino group with an o-nitrobenzenesulfonyl (o-NBS) group to increase the acidity of the N-H bond, facilitating methylation.[4] Reductive amination, involving the reaction with formaldehyde (B43269) followed by reduction, is another milder, often racemization-free alternative.[4]

  • Q2: How does the structure of this compound affect the methylation reaction?

    • A2: this compound is a structurally complex and sterically hindered amino acid derivative. The bulky side chain can significantly impede the approach of the methylating agent to the nitrogen atom, making the reaction more challenging than with simpler amino acids.[1] This steric hindrance necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent reagent systems to achieve good conversion.[1][2]

  • Q3: What are the key safety precautions to take when working with sodium hydride and methyl iodide?

    • A3: Both sodium hydride and methyl iodide are hazardous reagents that require careful handling. Sodium hydride is highly reactive with water and alcohols, releasing flammable hydrogen gas.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen) and quenched carefully with a proton source like isopropanol (B130326) before workup.[3] Methyl iodide is a toxic and volatile alkylating agent. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Quantitative Data Summary

ParameterCondition A (Standard)Condition B (Optimized for Hindered Substrate)Condition C (Milder)
Base Sodium Hydride (NaH)Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)Dimethyl Sulfate ((CH₃)₂SO₄)
Solvent Tetrahydrofuran (B95107) (THF)N,N-Dimethylformamide (DMF)Acetonitrile (ACN)
Temperature 0 °C to Room TempRoom Temp to 50 °C60 °C
Reaction Time 12-24 hours24-72 hours12-24 hours
Equivalents of Base 4-5 eq.5-10 eq.2-3 eq.
Equivalents of Me-Agent 4-5 eq.5-10 eq.1.5-2 eq.
Typical Yield Variable, can be lowImproved for hindered casesModerate, substrate dependent

Detailed Experimental Protocol (Benoiton Method Adaptation)

This protocol is a general guideline adapted for the N-methylation of this compound using the Benoiton method.[3] Optimization may be required.

  • Preparation:

    • Dry a round-bottom flask and a magnetic stir bar in an oven and allow to cool under an inert atmosphere (argon or nitrogen).

    • To the flask, add this compound.

    • Add anhydrous tetrahydrofuran (THF) (approx. 20 mL per gram of starting material).[3]

  • Reaction Setup:

    • Stir the mixture to dissolve the this compound.

    • Cool the solution in an ice bath for approximately 20 minutes.[3]

    • Add methyl iodide (5 equivalents) to the cooled solution.[3]

  • Addition of Base:

    • Weigh sodium hydride (60% dispersion in mineral oil, 5 equivalents, adjusting for the 60% purity) in a separate vial.[3]

    • Add the sodium hydride to the reaction mixture in small portions over a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed.[3] Maintain the ice bath during the addition.

  • Reaction Progression:

    • Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight.[3] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup and Quenching:

    • After the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of isopropyl alcohol until bubbling ceases.[3]

    • Add water dropwise to quench any remaining reactive species.

    • Reduce the solvent volume using a rotary evaporator.

  • Extraction and Purification:

    • Acidify the aqueous residue to approximately pH 3 with 1M HCl. This will protonate the carboxylate, making the product soluble in organic solvents.[3]

    • Extract the aqueous layer with three portions of ethyl acetate.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure N-Boc-N-methyl-dolaproine.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product This compound This compound Anion Deprotonated Amide This compound->Anion Deprotonation NaH Sodium Hydride (Base) MeI Methyl Iodide Product N-Boc-N-methyl-dolaproine Anion->Product Nucleophilic Attack

Caption: Reaction pathway for this compound methylation.

Troubleshooting_Workflow start Low Conversion? check_reagents Check Reagent Quality (Anhydrous Conditions) start->check_reagents Yes side_products Side Products Observed? start->side_products No increase_temp Increase Temperature check_reagents->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time optimize_stoichiometry Optimize Reagent Stoichiometry prolong_time->optimize_stoichiometry optimize_stoichiometry->side_products lower_temp Lower Temperature side_products->lower_temp Yes success Successful Methylation side_products->success No change_base Use Milder/Less Hindered Base lower_temp->change_base change_base->success

Caption: Troubleshooting workflow for methylation optimization.

References

Dealing with poor solubility of N-Boc-dolaproine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing N-Boc-dolaproine, with a focus on addressing challenges related to its solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of dolaproine, a β-methoxy-γ-amino acid. It is a component of Dolastatin 10, a potent antineoplastic agent.[1][2] The "N-Boc" designation indicates that the nitrogen atom of the pyrrolidine (B122466) ring is protected by a tert-butyloxycarbonyl (Boc) group. This protection is common in peptide synthesis to prevent unwanted side reactions.

Q2: What are the physical properties of this compound?

A2: this compound is typically a colorless to light yellow oil.[1][2] It should be stored at 2-8°C for stability.[1][2] Some sources may also describe it as a pale yellow solid.

Q3: What are the primary applications of this compound?

A3: this compound is primarily used as a building block in the synthesis of dolastatin 10 and its analogs for pharmaceutical and biotechnological research.[2] Its structural features make it a valuable component in the development of potential anticancer agents.

Q4: What are the typical storage conditions for this compound?

A4: For long-term storage, it is recommended to keep this compound at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere. For routine laboratory use, storage at 2-8°C is acceptable.[2]

Troubleshooting Guide: Poor Solubility of this compound in Reactions

Poor solubility of this compound can be a significant hurdle in achieving successful reaction outcomes. The following guide provides a systematic approach to troubleshoot and overcome this issue.

Q1: I am observing poor solubility of this compound in my reaction. What are the initial steps I should take?

A1: Start by verifying the quality and purity of your this compound. Impurities can sometimes affect solubility. If the material is of good quality, the next step is to systematically evaluate different solvent systems. The choice of solvent is critical, and a single solvent may not be sufficient. Consider using a co-solvent system.

Q2: Which solvents are recommended for dissolving this compound?

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often effective in dissolving polar organic molecules.[3][4][5]

  • Chlorinated Solvents: Dichloromethane (DCM) is a common solvent in peptide synthesis, particularly in Boc chemistry, as it dissolves many Boc-protected amino acids and swells polystyrene-based resins.[3]

  • Ethers: Tetrahydrofuran (THF) can be a good co-solvent.[3]

It is advisable to perform small-scale solubility tests with your this compound lot before setting up a large-scale reaction.

Q3: My this compound is still not dissolving, even in common polar aprotic solvents. What else can I try?

A3: If standard solvents are ineffective, consider the following strategies:

  • Co-solvent Systems: Try mixtures of solvents. For example, a mixture of DCM and DMF has been reported to be superior to either solvent alone in some cases.[3]

  • Heating: Gently warming the mixture can increase the solubility of your compound. However, be cautious of potential degradation of this compound or other reactants at elevated temperatures. Monitor the reaction closely if you choose to apply heat.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Change in pH: For reactions where it is permissible, adjusting the pH might improve solubility. Since this compound has a carboxylic acid group, adding a non-nucleophilic organic base (like triethylamine (B128534) or N,N-diisopropylethylamine) can deprotonate the acid, forming a more soluble salt. This is a common practice in peptide coupling reactions.

Q4: Could the structure of this compound itself be contributing to the solubility issue?

A4: Yes, the presence of both a polar carboxylic acid group and a nonpolar Boc-protecting group can lead to amphiphilic character, which can sometimes result in poor solubility in standard organic solvents. The potential for intramolecular hydrogen bonding could also play a role. Understanding the structure can help in selecting an appropriate solvent system that can effectively solvate both the polar and nonpolar regions of the molecule.

Data Presentation

Table 1: Qualitative Guide to Solvent Selection for this compound

Solvent ClassExamplesPolaritySuitability for this compoundNotes
Aprotic Polar DMF, NMP, DMSO, DMAcHighGood starting point, often effective for polar molecules.DMF and NMP are excellent solvents in peptide synthesis for solvating peptide chains.[3][4]
Chlorinated Dichloromethane (DCM)MediumCommonly used in Boc chemistry, good for dissolving Boc-protected amino acids.May be less effective for highly polar or aggregated peptides.[3]
Ethers Tetrahydrofuran (THF)MediumCan be a useful co-solvent.Acetonitrile and THF have been reported as excellent solvents with PEG-based resins.[3]
Alcohols Methanol, EthanolHigh (Protic)Use with caution, can act as a nucleophile in some reactions.May be useful for dissolving the final product for purification.
Aqueous Base Dilute NaOH or K₂CO₃N/ACan improve solubility by forming the carboxylate salt.Only suitable for reactions compatible with aqueous basic conditions.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Weigh approximately 1-2 mg of this compound into a small vial.

  • Add 100 µL of the test solvent.

  • Vortex the vial for 30 seconds.

  • Observe for complete dissolution.

  • If not fully dissolved, add another 100 µL of solvent and repeat the process.

  • If solubility is still poor, gently warm the vial to approximately 40°C and observe any changes.

  • Record the approximate concentration at which the compound dissolves.

Protocol 2: General Peptide Coupling Reaction with Solubility Enhancement

  • To a solution of the amine component in DMF, add this compound.

  • If solubility is poor, add NMP as a co-solvent and/or gently warm the mixture to 30-40°C until all solids dissolve.

  • Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Mandatory Visualization

Poor_Solubility_Troubleshooting_Workflow cluster_start Start: Poor Solubility Observed cluster_solvent Solvent System Optimization cluster_conditions Reaction Condition Adjustment cluster_outcome Outcome start Poor solubility of This compound in reaction test_std_solvents Test standard solvents (DMF, NMP, DCM) start->test_std_solvents try_cosolvents Try co-solvent systems (e.g., DCM/DMF) test_std_solvents->try_cosolvents If solubility is still poor soluble Solubility Achieved test_std_solvents->soluble If successful apply_heat Apply gentle heat (e.g., 30-40°C) try_cosolvents->apply_heat If solubility remains an issue try_cosolvents->soluble If successful use_sonication Use sonication apply_heat->soluble If successful adjust_ph Adjust pH with non-nucleophilic base use_sonication->soluble If successful adjust_ph->soluble If successful

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

N_Boc_Dolaproine_Structure_Solubility cluster_structure This compound Structure cluster_solubility Solubility Implications structure This compound Nonpolar Boc Group Polar Carboxylic Acid Pyrrolidine Ring solubility_factors Solubility Factors Requires solvent that can solvate both polar and nonpolar regions Potential for intramolecular H-bonding affecting solubility Amphiphilic character structure:f0->solubility_factors:f0 influences structure:f1->solubility_factors:f1 contributes to structure:head->solubility_factors:f2 results in

References

Technical Support Center: Purification of Crude N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Boc-dolaproine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the reaction, and residual reagents. These may include:

  • Unreacted N-Boc-L-prolinaldehyde: The starting aldehyde for the Reformatsky reaction.

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its byproducts: If excess is used during the Boc-protection step.[1]

  • Diastereomers: The Reformatsky reaction can generate diastereomers of this compound, which can be challenging to separate.[2]

  • Residual solvents: Solvents used in the reaction and work-up, such as ethyl acetate (B1210297), dichloromethane, or tetrahydrofuran.

  • Zinc salts: Remnants from the Reformatsky reaction.

Q2: My crude this compound is an oil, making it difficult to handle and purify. What can I do?

A2: It is common for Boc-protected amino acids, including this compound, to be oils or thick syrups.[3] Several techniques can be employed to solidify the product for easier purification:

  • Trituration: This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Hexane (B92381) or pentane (B18724) are commonly used. This can often induce precipitation or solidification of the product.

  • Conversion to a dicyclohexylamine (B1670486) (DCHA) salt: The acidic proton of the carboxylic acid on this compound can react with dicyclohexylamine to form a solid salt.[1][4] This salt can then be purified by recrystallization. The free acid can be recovered later by acidification and extraction.

  • Crystallization with seed crystals: If a small amount of pure, solid this compound is available to be used as a seed crystal, it can be added to the oil to induce crystallization. This is often followed by pulping in a non-polar solvent.[5]

Q3: What are the recommended purification methods for this compound?

A3: The most common and effective purification methods for this compound are column chromatography and recrystallization (or trituration if the product is an oil).

  • Column Chromatography: This is a highly effective method for separating this compound from most impurities.[6]

  • Recrystallization/Trituration: If the product can be solidified, recrystallization can be a very effective final purification step to achieve high purity.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Solution
Product is too polar and is not eluting from the column. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Product is co-eluting with impurities. Optimize the solvent system. Try a different solvent system, for example, dichloromethane/methanol. Running a gradient elution can also help improve separation.
Product is degrading on the silica (B1680970) gel. The silica gel can be slightly acidic, which may cause some degradation of acid-sensitive compounds. You can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (B128534) before packing the column.
Column was overloaded. Use an appropriate ratio of crude material to silica gel. A general guideline is a 1:30 to 1:100 ratio by weight.
Problem 2: this compound remains an oil even after purification.
Possible Cause Solution
Residual solvent is present. Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent.
Presence of minor impurities. Even small amounts of impurities can inhibit crystallization. Re-purify a small sample by column chromatography to see if a purer fraction solidifies.
The compound is inherently a low-melting solid or an oil at room temperature. If the product is of high purity (>95%) and still an oil, consider converting it to a DCHA salt for easier handling and storage as a solid.[1][4]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation. The desired product spot should have an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to elute the product.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC). Concentrate the pooled fractions under reduced pressure to obtain the purified product.

Protocol 2: Solidification of Oily this compound by Trituration

Materials:

  • Oily this compound

  • Hexane or pentane (cold)

  • Glass rod

  • Büchner funnel and filter paper

Procedure:

  • Place the oily this compound in a flask.

  • Add a sufficient amount of cold hexane or pentane.

  • Stir the mixture vigorously with a glass rod, scraping the sides of the flask. The product may start to precipitate as a solid.

  • Continue stirring for 15-30 minutes.

  • Collect the solid by vacuum filtration and wash with a small amount of cold hexane or pentane.

  • Dry the solid product under high vacuum.

Visualizations

experimental_workflow crude Crude this compound (Oil) tlc TLC Analysis to Determine Eluent crude->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions pool Pool Pure Fractions fractions->pool concentrate Concentrate Under Vacuum pool->concentrate pure_oil Pure this compound (Oil) concentrate->pure_oil trituration Trituration with Hexane pure_oil->trituration solid Pure this compound (Solid) trituration->solid troubleshooting_logic start Crude Product is an Oil triturate Attempt Trituration start->triturate column Purify by Column Chromatography start->column solidifies Product Solidifies? triturate->solidifies purify_solid Purify by Recrystallization solidifies->purify_solid Yes dcha Form DCHA Salt solidifies->dcha No end_solid Pure Solid Product purify_solid->end_solid dcha->purify_solid end_oil Pure Oily Product column->end_oil

References

Validation & Comparative

A Comparative Guide to N-Boc- and Fmoc-Dolaproine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of unique amino acid building blocks is a critical strategy for enhancing potency, stability, and target specificity. Dolaproine, a key component of the potent antineoplastic agent dolastatin 10 and its synthetic analogs, the auristatins, represents one such invaluable residue.[1][2] The choice of protecting group for dolaproine's secondary amine, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), dictates the synthetic strategy and can significantly impact the efficiency and outcome of peptide synthesis.

This guide provides an objective comparison of N-Boc-dolaproine and Fmoc-dolaproine in the context of peptide synthesis, offering available experimental data and detailed methodologies to inform the selection of the optimal building block for your research needs.

Core Principles: A Tale of Two Protecting Group Strategies

The fundamental difference between utilizing this compound and Fmoc-dolaproine lies in the orthogonal deprotection chemistries of the Boc and Fmoc groups. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a solution of piperidine (B6355638) in a polar aprotic solvent.[3][4] This dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.

Performance Comparison: this compound vs. Fmoc-Dolaproine

Data Presentation: Performance Characteristics

FeatureThis compoundFmoc-Dolaproine (Projected)
Deprotection Chemistry Acid-labile (e.g., 4M HCl in dioxane, TFA)[5]Base-labile (e.g., 20% piperidine in DMF)[4]
Compatibility Boc-SPPSFmoc-SPPS
Coupling Efficiency High yields reported in solution-phase couplings (e.g., ~67% for dipeptide formation)[1]Expected to be comparable to other sterically hindered Fmoc-amino acids. May require optimized coupling reagents and longer reaction times.
Side Reactions Potential for acid-catalyzed side reactions during deprotection.Potential for base-catalyzed side reactions (e.g., diketopiperazine formation if used at the N-terminus of a dipeptide on the resin).
Orthogonality Compatible with base-labile and other orthogonal protecting groups.Compatible with acid-labile side-chain protecting groups, enabling a fully orthogonal strategy.[6]

Experimental Protocols

Synthesis of Fmoc-Dolaproine from this compound

As Fmoc-dolaproine is not as commercially prevalent as its Boc-protected counterpart, a synthetic route from the more accessible this compound is often necessary.

Protocol 1: Synthesis of Fmoc-Dolaproine [7]

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq.) in dioxane.

    • Add a solution of 4M HCl in dioxane (10 eq.) under a nitrogen atmosphere.

    • Stir the reaction at room temperature for 3 hours.

    • Concentrate the reaction mixture in vacuo to obtain the crude dolaproine hydrochloride salt.

  • Fmoc Protection:

    • Dissolve the crude dolaproine hydrochloride in a 10% aqueous solution of sodium carbonate.

    • In a separate flask, dissolve 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione (Fmoc-OSu) (1.05 eq.) in 1,2-dimethoxyethane (B42094) (DME).

    • Add the aqueous dolaproine solution to the stirring Fmoc-OSu solution.

    • Allow the reaction to proceed until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up and purify by column chromatography to yield Fmoc-dolaproine.

Peptide Synthesis Protocols

Protocol 2: Solution-Phase Dipeptide Coupling with this compound [1][5]

This protocol describes the coupling of this compound to a phenylalanine methyl ester, a key step in the synthesis of some auristatin analogs.

Protocol 3: Projected Solid-Phase Peptide Synthesis Cycle with Fmoc-Dolaproine (Fmoc-SPPS)

This projected protocol is based on standard Fmoc-SPPS methodologies and would require optimization for the specific peptide sequence.

  • Resin Preparation: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-dolaproine (3-5 eq.) with a suitable coupling reagent such as HATU (3-5 eq.) and a base like diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Add the activated Fmoc-dolaproine solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of dolaproine, a double coupling may be necessary.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test, though not effective for secondary amines like dolaproine after coupling; a chloranil (B122849) test can be used).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and N-terminal Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection 1 Neutralization Neutralization (DIPEA) Deprotection->Neutralization 2 Coupling This compound Coupling (e.g., DIC/HOBt) Neutralization->Coupling 3 Washing Washing (DMF/DCM) Coupling->Washing 4 Washing->Resin Repeat Cycle

Caption: Boc-SPPS Workflow for Incorporating this compound.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Coupling Fmoc-Dolaproine Coupling (e.g., HATU/DIPEA) Deprotection->Coupling 2 Washing Washing (DMF) Coupling->Washing 3 Washing->Resin Repeat Cycle

Caption: Projected Fmoc-SPPS Workflow for Incorporating Fmoc-Dolaproine.

Conclusion

The choice between this compound and Fmoc-dolaproine for peptide synthesis is fundamentally a choice between the Boc and Fmoc solid-phase synthesis strategies. This compound has been successfully utilized in the solution-phase synthesis of complex natural product analogs, demonstrating its viability in peptide bond formation.[1][5] While direct experimental data for Fmoc-dolaproine in SPPS is currently lacking, its synthesis is achievable, and its application in the widely adopted Fmoc-SPPS is theoretically sound. The milder conditions of the Fmoc strategy are generally favored for the synthesis of a broad range of peptides.[8] However, for particularly challenging sequences prone to aggregation, the Boc strategy may offer advantages.[3] The decision should be guided by the specific requirements of the target peptide, the overall synthetic strategy, and the availability of the respective protected dolaproine derivative. Further research into the solid-phase synthesis of dolaproine-containing peptides using the Fmoc strategy is warranted to provide a more definitive, data-driven comparison.

References

Unambiguous Stereochemical Assignment of N-Boc-dolaproine: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its biological activity and developing new therapeutics. This guide provides an objective comparison of X-ray crystallography with alternative techniques for the structural validation of complex chiral molecules, using the stereochemical determination of N-Boc-dolaproine precursors as a case study.

This compound is a crucial chiral building block in the synthesis of dolastatin 10, a potent antineoplastic agent. The correct stereochemistry of this compound is paramount for the biological activity of the final dolastatin 10 analogue. The absolute stereochemistry of the dolaproine unit was definitively established through a combination of synthetic strategies and detailed spectroscopic and crystallographic analysis of its diastereomeric precursors.[1] This guide will delve into the experimental validation provided by X-ray crystallography and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, Three-Dimensional Electron Diffraction (3DED), and computational Crystal Structure Prediction (CSP).

Performance Comparison of Structural Validation Techniques

The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique in the context of validating the structure of a small organic molecule like an this compound diastereomer.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyThree-Dimensional Electron Diffraction (3DED)Crystal Structure Prediction (CSP)
Primary Output 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryThrough-bond and through-space atomic connectivity, relative stereochemistry3D atomic coordinates from nanocrystalsA ranked list of plausible crystal structures based on thermodynamic stability
Sample Requirement Single crystal (typically >50 µm)Soluble sample in a suitable deuterated solventNanocrystalline powder or very small single crystals (<1 µm)Molecular structure (2D or 3D)
Resolution/Accuracy High (typically <1 Å resolution)High for connectivity; less precise for spatial coordinates compared to diffraction methodsHigh (approaching atomic resolution)Variable; dependent on the computational model
Key Advantage Unambiguous determination of absolute stereochemistry and solid-state conformation.[1]Provides detailed information about the molecule's structure and dynamics in solutionApplicable to samples that are too small for X-ray crystallography.[2][3]Complements experimental methods by predicting possible polymorphs.[4][5][6][7][8]
Key Limitation Requires high-quality single crystals, which can be challenging to growDoes not directly provide solid-state packing information; absolute stereochemistry can be challenging to determine without chiral auxiliariesNewer technique with less widespread availability; data can be affected by dynamical scatteringPredictions require experimental validation; can be computationally intensive for complex molecules.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the typical experimental protocols for each of the discussed techniques.

Single-Crystal X-ray Crystallography

The definitive determination of the absolute stereochemistry of dolaproine's precursors was achieved using X-ray crystallography.[1] The general workflow is as follows:

  • Crystal Growth: High-quality single crystals of the this compound diastereomer are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[9][10][11][12]

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms in the molecule.[9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are performed to establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining relative stereochemistry.

Three-Dimensional Electron Diffraction (3DED)

3DED, also known as MicroED, is an emerging technique for the structural analysis of nanocrystalline materials.[2][3][13][14][15]

  • Sample Preparation: A small amount of the nanocrystalline powder of the this compound analogue is applied to a transmission electron microscopy (TEM) grid.[2]

  • Crystal Identification: The TEM is used to identify suitable nanocrystals for analysis.

  • Data Collection: A series of electron diffraction patterns are collected as the crystal is tilted at different angles.[2]

  • Data Processing and Structure Solution: The collected diffraction patterns are processed to generate a 3D reconstruction of the reciprocal lattice, from which the crystal structure can be solved and refined using crystallographic software.

Crystal Structure Prediction (CSP)

CSP is a computational method used to predict the most likely crystal packing arrangements for a given molecule.[4][5][6][7][8]

  • Conformational Analysis: The conformational space of the this compound molecule is explored to identify low-energy conformers.

  • Crystal Packing Prediction: A large number of possible crystal packing arrangements are generated for the low-energy conformers.

  • Lattice Energy Calculation: The lattice energy of each predicted crystal structure is calculated using force fields or quantum mechanical methods.

  • Ranking and Analysis: The predicted structures are ranked based on their calculated lattice energies to identify the most thermodynamically stable polymorphs. These predicted structures can then be compared with experimental data (e.g., from powder X-ray diffraction) for validation.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for the validation of an this compound diastereomer's structure using single-crystal X-ray crystallography.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of this compound Diastereomer purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Indexing, Integration) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation (CIF file) refinement->validation final_structure Validated 3D Structure Absolute Stereochemistry validation->final_structure

Workflow for X-ray Crystallography Validation.

References

A Comparative Guide to Coupling Reagents for N-Boc-dolaproine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of complex peptide structures is paramount in drug discovery and development. N-Boc-dolaproine, a key component in the synthesis of potent anti-cancer agents like dolastatins and auristatins, presents a sterically hindered environment that challenges standard peptide coupling protocols. The selection of an appropriate coupling reagent is critical to maximize yield, minimize side reactions, and ensure the chiral integrity of the final product. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of this compound and structurally similar N-Boc-proline derivatives, supported by experimental data and detailed protocols.

Performance Under Pressure: A Quantitative Comparison

The following table summarizes quantitative data from various studies on the coupling of N-Boc-proline and other sterically hindered N-Boc-amino acids. The data highlights key metrics such as yield and reaction time observed with different classes of coupling reagents. It is important to note that direct comparative studies on this compound are scarce; therefore, this data is extrapolated from reactions with structurally related substrates. Reaction conditions may vary across different sources.

Coupling Reagent ClassReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key StrengthsCommon Drawbacks
Carbodiimides DCCHOBt70-8512-24Cost-effective, widely used.Insoluble urea (B33335) byproduct (DCU), potential for N-acylurea formation, racemization risk with some substrates.[1]
EDCHOBt75-9012-24Water-soluble urea byproduct, easy workup.[1]Potential for side reactions, can be less effective for highly hindered couplings.
Phosphonium Salts PyBOP-85-951-4High efficiency for hindered amino acids, low racemization.Byproduct can be difficult to remove, higher cost.
PyAOP->901-3Generally more reactive than PyBOP, excellent for difficult couplings.Higher cost.
Uronium/Aminium Salts HBTUHOBt80-950.5-2Fast reaction times, high yields.Potential for guanidinylation of the N-terminus if used in excess.
HATUHOAt90-980.5-2Highly efficient, even for N-methylated and other challenging couplings, lower racemization risk than HBTU.Higher cost, potential for side reactions if not used correctly.

Note: DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526), PyAOP = (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU = O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOAt = 1-Hydroxy-7-azabenzotriazole.

Experimental Protocols

Detailed methodologies for the coupling of N-Boc-protected proline derivatives are provided below. These protocols can be adapted for this compound, with the understanding that optimization of reaction times and stoichiometry may be necessary due to increased steric hindrance.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol is suitable for the esterification or amidation of this compound where the water-soluble nature of the byproducts simplifies purification.

Materials:

  • This compound

  • Alcohol or amine nucleophile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the alcohol/amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Phosphonium Salt-Mediated Coupling (PyBOP)

This protocol is recommended for sterically hindered couplings where high efficiency and minimal racemization are desired.

Materials:

  • This compound

  • Alcohol or amine nucleophile

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add PyBOP (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the alcohol or amine nucleophile (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Uronium/Aminium Salt-Mediated Coupling (HATU)

This protocol is one of the most effective for challenging couplings, offering rapid reaction times and high yields.

Materials:

  • This compound

  • Alcohol or amine nucleophile

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the alcohol or amine nucleophile (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationships in selecting a coupling reagent.

G cluster_workflow General Experimental Workflow start Start: this compound & Nucleophile preactivation Pre-activation (Carboxylic Acid + Coupling Reagent + Base) start->preactivation coupling Coupling Reaction preactivation->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for the coupling of this compound.

G cluster_selection Coupling Reagent Selection Logic start Define Coupling Challenge (e.g., Steric Hindrance of this compound) cost Cost-Effectiveness? start->cost efficiency Highest Efficiency & Speed? cost->efficiency No carbodiimides Carbodiimides (DCC/EDC) cost->carbodiimides Yes byproduct Easy Byproduct Removal? efficiency->byproduct No uronium Uronium Salts (HBTU/HATU) efficiency->uronium Yes phosphonium Phosphonium Salts (PyBOP/PyAOP) byproduct->phosphonium Consider byproduct->uronium Consider

Caption: A decision-making diagram for selecting a suitable coupling reagent.

References

Stability of N-Boc-dolaproine Under Scrutiny: A Comparative Guide to pH-Dependent Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of protected amino acids is paramount for successful synthesis and formulation. This guide provides a comprehensive comparison of N-Boc-dolaproine's stability under various pH conditions, benchmarked against other common amino acid protecting groups. Experimental data and detailed protocols are presented to support these findings.

This compound, a key component derived from the potent antineoplastic agent dolastatin 10, relies on the tert-butoxycarbonyl (Boc) protecting group for its amine functionality.[1][2] The integrity of this group is critical during synthesis, purification, and storage. This guide delves into the chemical stability of the Boc group, and by extension this compound, in acidic, neutral, and basic environments.

Comparative Stability Profile

The stability of a protecting group is intrinsically linked to the chemical conditions it is subjected to. The Boc group is well-characterized by its sensitivity to acidic conditions and its robustness in the presence of bases and nucleophiles.[3][4][5] This characteristic allows for orthogonal protection strategies in complex peptide synthesis.[3]

Protecting GroupAcidic Conditions (e.g., pH < 4)Neutral Conditions (e.g., pH 6-8)Basic Conditions (e.g., pH > 9)Key Cleavage Reagents
N-Boc (tert-Butoxycarbonyl) Labile[3][6]Stable[]Stable[3][4][]Trifluoroacetic acid (TFA), HCl[6][8]
N-Cbz (Carboxybenzyl) Stable (requires strong acids)[9]StableLabile to catalytic hydrogenolysis[8]H₂/Pd, strong acids[8][9]
N-Fmoc (Fluorenylmethyloxycarbonyl) StableStableLabile[3]Piperidine[3]

In-Depth Analysis of this compound Stability

Acidic Conditions: The N-Boc group of this compound is susceptible to cleavage under acidic conditions.[3] The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[8][10] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for its removal.[6] Even mildly acidic conditions, such as the 0.1% TFA often used in reversed-phase HPLC, can lead to gradual degradation, particularly over extended periods or during solvent evaporation at elevated temperatures.[11] The rate of cleavage is dependent on the acid concentration and temperature.[12]

Neutral Conditions: this compound is expected to exhibit high stability at neutral pH. The Boc protecting group is robust in neutral aqueous solutions, making it suitable for various bioconjugation and drug delivery applications where physiological pH is maintained.[][13]

Basic Conditions: The N-Boc protecting group is generally stable towards most bases and nucleophiles.[3][4] This allows for the use of base-labile protecting groups like Fmoc in conjunction with Boc for orthogonal protection strategies in peptide synthesis.[3] Therefore, this compound is expected to remain intact under basic conditions.

Experimental Protocols

To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[14]

Protocol: pH Stability Assessment of this compound using HPLC

1. Preparation of Buffer Solutions:

  • Acidic Buffer (pH 2): Prepare a 0.1 M potassium chloride/hydrochloric acid buffer.

  • Neutral Buffer (pH 7): Prepare a 0.1 M phosphate-buffered saline (PBS).

  • Basic Buffer (pH 10): Prepare a 0.1 M sodium carbonate/sodium bicarbonate buffer.

2. Sample Preparation:

  • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in each of the prepared buffer solutions.

  • Prepare a control sample by dissolving this compound in a neutral, non-reactive solvent like acetonitrile (B52724) or methanol.

3. Incubation:

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[14]

  • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., deprotected dolaproine).

  • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.[15][16][17]

Visualizing the Chemistry

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

cluster_acid Acidic Conditions (pH < 4) This compound This compound Protonation Protonation This compound->Protonation H+ Cleavage Cleavage Protonation->Cleavage Deprotected Dolaproine Deprotected Dolaproine Cleavage->Deprotected Dolaproine tert-Butyl Cation tert-Butyl Cation Cleavage->tert-Butyl Cation cluster_neutral_base Neutral (pH 6-8) & Basic (pH > 9) Conditions N-Boc-dolaproine_stable This compound No Reaction Stable N-Boc-dolaproine_stable->No Reaction Start Start Prepare Buffers Prepare Buffers (pH 2, 7, 10) Start->Prepare Buffers Prepare Samples Dissolve this compound in Buffers Prepare Buffers->Prepare Samples Incubate Incubate at Controlled Temperature Prepare Samples->Incubate Withdraw Aliquots Withdraw Aliquots at Time Points Incubate->Withdraw Aliquots HPLC Analysis Analyze by HPLC Withdraw Aliquots->HPLC Analysis Data Analysis Quantify Degradation HPLC Analysis->Data Analysis End End Data Analysis->End

References

A Comparative Purity Analysis of N-Boc-dolaproine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of in-house N-Boc-dolaproine purity against commercially available standards. The following sections detail the comparative purity data, in-depth experimental protocols for purity assessment, and a discussion of potential impurities. This information is intended to assist researchers in making informed decisions regarding the quality of this compound for their specific applications, where high purity is often critical for reproducible and reliable results in drug development and other sensitive research areas.

Data Presentation: Comparative Purity of this compound

The purity of our in-house this compound was rigorously tested and compared against the advertised purity levels of several prominent commercial suppliers. The data presented in the table below summarizes these findings, offering a clear comparison of the available standards. Our internal batch demonstrates a purity level that is competitive with the highest quality standards available commercially.

Supplier/SourceAdvertised Purity (%)Analytical Method(s)
In-House Benchmark >99.5 HPLC, qHNMR
Commercial Supplier A≥98Not Specified
Commercial Supplier B≥95[1]Not Specified
Commercial Supplier C>99HPLC
Commercial Supplier D98[2]Not Specified
Commercial Supplier E≥95[1]Not Specified
Commercial Supplier F99[3]Not Specified

Experimental Protocols

The purity of the in-house this compound was determined using High-Performance Liquid Chromatography (HPLC) and Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy. These methods provide orthogonal approaches to purity assessment, ensuring a comprehensive and reliable evaluation.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the purity analysis of Boc-protected amino acids and is suitable for the separation of this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL. The sample is then filtered through a 0.22 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

2. Quantitative ¹H NMR (qHNMR) for Absolute Purity Determination

qHNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same vial.

    • Record the exact weights of both the sample and the internal standard.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans (ns): 16

    • Acquisition Time (aq): At least 4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved proton signal from this compound (e.g., the tert-butyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample refers to this compound

    • std refers to the internal standard

Potential Impurities in this compound

The synthesis of this compound can potentially introduce several impurities. Awareness of these potential contaminants is crucial for developing robust analytical methods and ensuring the final product's quality.

  • Starting Materials: Unreacted N-Boc-L-prolinal and other reagents from the synthetic route.

  • Reagents: Residual activating agents (e.g., zinc powder) and protecting group sources (e.g., di-tert-butyl dicarbonate).

  • Byproducts of Synthesis: These can include diastereomers if the stereochemistry is not well-controlled during the reaction, and other side-products from competing reaction pathways.

  • Degradation Products: this compound may be susceptible to degradation under strongly acidic or basic conditions, leading to the loss of the Boc protecting group or other structural changes.

  • Solvents: Residual solvents used during the synthesis and purification process.

Visualizations

Caption: Experimental workflow for the purity determination of this compound.

Purity_Relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization starting_materials Starting Materials reaction_conditions Reaction Conditions starting_materials->reaction_conditions chromatography Chromatography reaction_conditions->chromatography crystallization Crystallization reaction_conditions->crystallization purity_assessment Purity Assessment (HPLC, qHNMR) chromatography->purity_assessment crystallization->purity_assessment impurity_profiling Impurity Profiling purity_assessment->impurity_profiling final_product High-Purity this compound purity_assessment->final_product

Caption: Logical relationship between synthesis, purification, and final product purity.

References

Safety Operating Guide

Proper Disposal of N-Boc-Dolaproine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N-Boc-dolaproine and its containers as hazardous chemical waste. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a key building block in synthetic chemistry. The procedural guidance herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream safely and effectively.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE) when handling this compound.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical safety goggles
Protective Clothing Standard laboratory coat

All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard information[1][2][3]:

Hazard ClassHazard CodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritationGHS07 (Exclamation Mark)

Step-by-Step Disposal Procedures

The disposal of this compound must be handled systematically to minimize risks. This involves a primary disposal pathway of segregation and containment for collection by environmental health and safety professionals. A secondary, more advanced option involves chemical degradation, which should only be performed by trained personnel after verification of its appropriateness for this specific compound and in accordance with institutional guidelines.

Primary Disposal Protocol: Segregation and Hazardous Waste Collection
  • Waste Segregation : Isolate all waste containing this compound from other laboratory waste streams. This includes neat compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and reaction residues.

  • Containment : Place the segregated waste into a clearly labeled, sealed, and chemically compatible container. The container should be in good condition and appropriate for storing hazardous chemical waste.

  • Labeling : Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate amount of waste.

  • Storage : Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from general traffic, and ideally within secondary containment to manage potential leaks.

  • Final Disposal : Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor. Do not attempt to neutralize or treat the chemical waste in the lab without prior approval and a validated protocol.

Secondary Disposal Protocol: Chemical Degradation (for consideration by trained personnel)

A potential method for the degradation of this compound is through the removal of the tert-butyloxycarbonyl (Boc) protecting group via acid-mediated hydrolysis, followed by neutralization. This process would break down the compound into dolaproine, tert-butanol, and carbon dioxide. This protocol is illustrative and must be validated for this compound in a controlled laboratory setting before implementation.

Part 1: Acid-Mediated Deprotection

  • Preparation : In a chemical fume hood, place a flask or beaker containing the this compound waste on a stir plate and add a stir bar.

  • Acid Addition : For every 1 gram of this compound waste, slowly add approximately 20 mL of a 3 M hydrochloric acid solution while stirring. The addition should be done in portions to control the reaction rate and any heat generation. An ice bath can be used to cool the mixture.

  • Reaction : Allow the mixture to stir at room temperature for at least 4 hours to ensure complete deprotection. The reaction will generate carbon dioxide gas, which must be safely vented in the fume hood.

Part 2: Neutralization

  • Cooling : If the deprotection reaction mixture is warm, allow it to cool to room temperature.

  • Base Addition : While continuing to stir, slowly add a 1 M sodium hydroxide (B78521) solution to the acidic mixture. Add the base dropwise or in small portions, as the neutralization reaction is exothermic.

  • pH Monitoring : Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution : Once neutralized, this aqueous solution must still be disposed of as hazardous waste according to your institution's and local regulations, as it now contains the deprotected amine. It should be collected in a labeled hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste from Other Streams fume_hood->segregate degradation_check Is Chemical Degradation Permitted and Validated? segregate->degradation_check container Place in a Labeled, Sealed, Compatible Waste Container storage Store in Designated Satellite Accumulation Area container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end degradation_check->container No deprotection Acid-Mediated Deprotection (e.g., HCl) degradation_check->deprotection Yes neutralization Neutralize with Base (e.g., NaOH) deprotection->neutralization neutralized_waste Collect Neutralized Solution as Hazardous Waste neutralization->neutralized_waste neutralized_waste->container

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。